Adamantane-1-carboxamidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
adamantane-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNFQKIOKKMCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369407 | |
| Record name | Adamantane-1-carboxamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50417-14-6 | |
| Record name | Adamantane-1-carboxamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantane-1-carboxamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Adamantane-1-carboxamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane-1-carboxamidine hydrochloride is a rigid, cage-like hydrocarbon structure featuring a carboxamidine functional group, making it a molecule of significant interest in medicinal chemistry and materials science.[1] Its unique three-dimensional structure and lipophilic nature have positioned it as a valuable scaffold in the design of therapeutic agents, particularly in the realm of antiviral and neuroprotective drugs.[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated characterization data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The adamantane moiety, with its diamondoid structure, offers a unique combination of steric bulk, high symmetry, and lipophilicity.[2] These characteristics can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates by improving membrane permeability and metabolic stability.[2][4] The incorporation of a carboxamidine group introduces a basic and highly polar functional group capable of forming strong interactions with biological targets. Adamantane derivatives have shown promise as antiviral agents, with some acting as inhibitors of viral ion channels, such as the M2 proton channel of the influenza A virus.[5][6] Furthermore, adamantane-based compounds have been investigated for their neuroprotective effects, often through the modulation of ion channels and receptor signaling pathways in the central nervous system.[2][7]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing with an adamantane derivative. A common and effective route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, followed by treatment with ammonia.
Synthetic Pathway
The overall synthetic scheme can be visualized as a two-step process starting from adamantane-1-carbonitrile.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl adamantane-1-carboximidate hydrochloride
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with adamantane-1-carbonitrile (1.0 eq) and anhydrous ethanol (5.0 eq).
-
HCl Gas Introduction: The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: The reaction mixture is then concentrated under reduced pressure to yield the crude ethyl adamantane-1-carboximidate hydrochloride as a white solid. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: The crude ethyl adamantane-1-carboximidate hydrochloride from the previous step is dissolved in a saturated solution of ammonia in anhydrous ethanol.
-
Reaction Conditions: The mixture is stirred at room temperature in a sealed vessel. The progress of the reaction is monitored by TLC.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether and filtered to afford this compound as a white crystalline solid. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.
Characterization
The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₉ClN₂ |
| Molecular Weight | 214.73 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 50417-14-6 |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) |
| ~9.0-10.0 (br s, 2H, -NH₂) | ~165-170 (C=N) |
| ~8.5-9.5 (br s, 2H, -NH₂) | ~40-45 (Quaternary C of Adamantane) |
| ~2.1-2.3 (m, 9H, Adamantane CH) | ~35-40 (Adamantane CH) |
| ~1.7-1.9 (m, 6H, Adamantane CH₂) | ~28-33 (Adamantane CH₂) |
3.2.2. Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amidinium) | 3400-3100 (broad) |
| C-H stretch (adamantane) | 2950-2850 |
| C=N stretch (amidinium) | 1680-1650 |
| N-H bend | 1650-1580 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometric analysis is expected to show a molecular ion peak corresponding to the free base (adamantane-1-carboxamidine) after the loss of HCl.
| Technique | Expected m/z | Assignment |
| ESI-MS | 179.1597 | [M+H]⁺ of free base (C₁₁H₁₉N₂) |
Biological Activity and Mechanism of Action
Adamantane derivatives are known to exhibit a range of biological activities, with antiviral and neurological applications being the most prominent.
Antiviral Activity
The antiviral mechanism of many adamantane derivatives, such as amantadine, involves the blockage of viral ion channels.[5] In the case of influenza A, amantadine targets the M2 proton channel, which is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, the influx of protons into the virion is inhibited, preventing the release of the viral genome into the cytoplasm and thus halting replication.
Caption: Mechanism of action of adamantane derivatives as M2 channel blockers.
Recent studies have also suggested that adamantane derivatives may possess activity against other viruses, including SARS-CoV-2.[1] The proposed mechanisms include the modulation of endosomal pH and interference with viral entry and replication pathways.
Neurological Activity
In the central nervous system, adamantane derivatives like memantine act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. By modulating the activity of this ion channel, they can regulate glutamatergic neurotransmission, which is implicated in various neurological disorders.
Conclusion
This compound represents a promising molecular scaffold for the development of novel therapeutic agents. This guide has outlined a feasible synthetic route and provided an expected characterization profile for this compound. Further research into its specific biological targets and mechanisms of action will be crucial for realizing its full therapeutic potential. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
References
- 1. Buy this compound | 50417-14-6 [smolecule.com]
- 2. connectsci.au [connectsci.au]
- 3. jchr.org [jchr.org]
- 4. An adamantane‐based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amantadine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Adamantane-1-carboxamidine Hydrochloride: A Technical Guide to its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane-1-carboxamidine hydrochloride is a synthetic small molecule featuring a rigid adamantane cage structure coupled with a polar carboxamidine functional group. The adamantane moiety, a stable, lipophilic, three-dimensional hydrocarbon, has been a cornerstone in medicinal chemistry, contributing to the development of drugs for a range of diseases, including viral infections and neurological disorders.[1][2] The carboxamidine group, a strong base that is protonated at physiological pH, is a known pharmacophore that can participate in crucial binding interactions with biological targets. This technical guide consolidates the current understanding of the potential mechanisms of action of this compound, drawing insights from studies on closely related adamantane derivatives. While direct research on this compound is limited, the activities of its analogues suggest several plausible molecular pathways and targets that warrant investigation.
Potential Molecular Targets and Mechanisms of Action
Based on the pharmacological profiles of structurally similar compounds, this compound may exert its biological effects through one or more of the following mechanisms:
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Adamantane carboxamide derivatives have been identified as potent and selective inhibitors of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[3][4][5] Overactivity of 11β-HSD1 is implicated in metabolic syndrome, obesity, and type 2 diabetes. The adamantane cage of these inhibitors typically occupies a hydrophobic pocket in the enzyme's active site.
Quantitative Data for Adamantyl Carboxamide Derivatives as 11β-HSD1 Inhibitors
| Compound | Structure | Target | IC50 (nM) | Cell Line |
| Compound 3 | N-Methyl-N-((thiophen-2-yl)methyl)adamantane-1-carboxamide | Human 11β-HSD1 | 229 | HEK-293 |
| Compound 5 | N-((Thiophen-2-yl)methyl)adamantane-1-carboxamide | Human 11β-HSD1 | 403 | HEK-293 |
| Compound 7j | (E)-4-(1-((3-fluoro-N,4-dimethylphenyl)sulfonamido)cyclopropane-1-carboxamido)adamantane-1-carboxamide | Human 11β-HSD1 | 8 | Not Specified |
| Compound 7k | Not Specified | Human 11β-HSD1 | 10.5 | Not Specified |
Signaling Pathway: 11β-HSD1 Inhibition
Caption: Potential inhibition of 11β-HSD1 by this compound.
Cannabinoid Receptor (CB1 & CB2) Agonism
Certain N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide derivatives, such as SDB-001 and APICA, are potent agonists of the cannabinoid receptors CB1 and CB2.[6][7][8] These G protein-coupled receptors are key components of the endocannabinoid system and are involved in regulating a wide array of physiological processes, including pain, mood, and appetite. The adamantyl group in these synthetic cannabinoids is thought to enhance binding affinity and potency.
Quantitative Data for Adamantane-Derived Cannabinoid Receptor Agonists
| Compound | Target | EC50 (nM) | Assay |
| SDB-001 | Rat CB1 | 19 | FLIPR Membrane Potential Assay |
| SDB-001 | Human CB2 | 49 | FLIPR Membrane Potential Assay |
| AB-001 | Rat CB1 | 43 | FLIPR Membrane Potential Assay |
| AB-001 | Human CB2 | 216 | FLIPR Membrane Potential Assay |
Signaling Pathway: Cannabinoid Receptor (CB1) Agonism
Caption: Potential agonism of the CB1 receptor by this compound.
Antiviral Activity
Adamantane derivatives, most notably amantadine and rimantadine, have a history as antiviral agents against influenza A by targeting the M2 proton channel.[9] More recently, adamantane-based compounds have been investigated for their potential against SARS-CoV-2. The proposed mechanisms include inhibition of the viral envelope (E) protein ion channel or interference with host cell proteases, such as Cathepsin L, which are necessary for viral entry.[8][10]
Quantitative Data for Aminoadamantane Derivatives Against SARS-CoV-2
| Compound | Target Virus | IC50 (µM) | Cell Line |
| Aminoadamantane | SARS-CoV-2 | 39.71 | Vero CCL-81 |
| Derivative 3F4 | SARS-CoV-2 | 0.32 | Vero CCL-81 |
| Derivative 3F5 | SARS-CoV-2 | 0.44 | Vero CCL-81 |
Experimental Workflow: Antiviral Cytopathic Effect (CPE) Inhibition Assay
Caption: Workflow for a typical antiviral cytopathic effect (CPE) inhibition assay.
Nitric Oxide Synthase (NOS) Inhibition
The carboxamidine functional group is present in several known inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[11][12] For instance, pyrazole-1-carboxamidine is a potent inhibitor of all three NOS isoforms (nNOS, eNOS, and iNOS).[9][13] The positively charged amidinium group mimics the guanidinium group of the natural substrate, L-arginine, allowing it to competitively bind to the active site.
Quantitative Data for Carboxamidine-Containing NOS Inhibitors
| Compound | Target | IC50 (µM) |
| 1H-Pyrazole-1-carboxamidine HCl | iNOS, eNOS, nNOS | 0.2 |
| 4-Methyl-pyrazole-1-carboxamidine HCl | iNOS | 2.4 |
| N(G)-methyl-L-arginine (NMA) | iNOS | 6 |
Experimental Protocols
11β-HSD1 Inhibition Assay in a Transfected Cell Line
-
Cell Line: Human embryonic kidney (HEK-293) cells stably transfected with the human HSD11B1 gene.[3]
-
Principle: The assay measures the conversion of cortisone to cortisol by the 11β-HSD1 enzyme expressed in the cells.
-
Procedure:
-
Culture the transfected HEK-293 cells in an appropriate medium.
-
Seed the cells into 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding cortisone and the cofactor NADPH.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction and measure the amount of cortisol produced in the supernatant using a cortisol-specific ELISA kit.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
FLIPR Membrane Potential Assay for Cannabinoid Receptor Agonism
-
Cell Line: Mouse AtT20 neuroblastoma cells stably transfected with either rat CB1 or human CB2 receptors. These cells endogenously express G protein-gated inwardly rectifying K+ (GIRK) channels.[6]
-
Principle: Agonist binding to the Gi/Go-coupled CB1 or CB2 receptors activates the GIRK channels, leading to potassium efflux and membrane hyperpolarization. This change in membrane potential is detected by a voltage-sensitive fluorescent dye.
-
Procedure:
-
Plate the transfected AtT20 cells in black-walled, clear-bottom 96-well plates.
-
Load the cells with a fluorescent membrane potential-sensitive dye.
-
Acquire a baseline fluorescence reading using a Fluorometric Imaging Plate Reader (FLIPR).
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the change in fluorescence over time.
-
Calculate the EC50 value from the dose-response curve of the fluorescence change.
-
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
-
Source of Enzyme: Purified recombinant NOS isoforms (iNOS, eNOS, nNOS) or stimulated RAW 264.7 macrophage cell lysate (for iNOS).
-
Principle: This assay measures the amount of nitrite, a stable breakdown product of NO, in the reaction mixture.
-
Procedure:
-
Prepare a reaction mixture containing the NOS enzyme, L-arginine (substrate), NADPH (cofactor), and other necessary cofactors (e.g., FAD, FMN, BH4, calmodulin for constitutive isoforms).
-
Add different concentrations of this compound to the reaction mixture.
-
Incubate at 37°C for a specified time to allow for NO production.
-
Stop the reaction.
-
Add Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. This reagent reacts with nitrite to form a colored azo compound.
-
Measure the absorbance at ~540 nm using a plate reader.
-
Generate a standard curve with known concentrations of sodium nitrite to quantify the amount of nitrite produced.
-
Calculate the IC50 value from the dose-response inhibition curve.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, the extensive research on its structural analogues provides a strong foundation for targeted investigation. The most plausible mechanisms include the inhibition of 11β-HSD1, agonism of cannabinoid receptors, and inhibition of viral proteins or host proteases. The carboxamidine moiety also suggests a high potential for the inhibition of nitric oxide synthases. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to systematically evaluate these potential mechanisms and unlock the therapeutic promise of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Adamantyl Cannabinoids as CB1 Receptor Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of Adamantane-1-carboxamidine hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane-1-carboxamidine hydrochloride is a synthetic compound featuring the characteristic rigid, polycyclic adamantane cage linked to a carboxamidine functional group. This unique structural arrangement has positioned it as a compound of interest in medicinal chemistry and biochemical research. Preliminary studies have suggested its potential as an antiviral and antitumor agent, warranting a deeper investigation into its biological activities. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, including quantitative data, experimental methodologies, and an exploration of its potential mechanisms of action.
Antiviral Activity
Limited but promising research has indicated the potential of this compound as an antiviral agent. Notably, a study highlighted its activity against SARS-CoV-2, the virus responsible for COVID-19.
Quantitative Data: In Vitro Antiviral Efficacy
While specific quantitative data for this compound is not yet widely published, research on related adamantane derivatives provides a comparative context for their antiviral potential against SARS-CoV-2.
| Compound | Virus | Cell Line | IC50 (µM) | Citation |
| Amantadine | SARS-CoV-2 | Vero E6 T/A | 106 | [1] |
| Rimantadine | SARS-CoV-2 | Vero E6 T/A | 17.8 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: SARS-CoV-2 Inhibition Assay (General)
The following is a generalized protocol for assessing the in vitro antiviral activity of compounds against SARS-CoV-2, based on common methodologies. The specific protocol for this compound may vary.
Objective: To determine the concentration at which a compound inhibits 50% of viral replication (IC50) in a cell-based assay.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR reagents, antibodies for immunostaining)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted compound to the wells.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Include control wells with no virus (cell control) and virus with no compound (virus control).
-
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) to allow for viral replication.
-
Quantification of Viral Replication:
-
RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the amount of viral genetic material using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Immunostaining: Fix and permeabilize the cells, then stain for a viral protein (e.g., Nucleocapsid protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Image and quantify the number of infected cells.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: Putative Antiviral Mechanism
The precise signaling pathway through which this compound may exert its antiviral effects is not yet elucidated. However, based on the known mechanisms of other adamantane derivatives against viruses like influenza, a potential target could be viral ion channels. For SARS-CoV-2, other mechanisms such as inhibition of viral entry or replication enzymes are also plausible.
Caption: Putative antiviral mechanism of this compound.
Antitumor Activity
The adamantane scaffold is present in several compounds with demonstrated antitumor properties. While specific studies on this compound are limited, the broader class of adamantane derivatives has shown cytotoxic effects against various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (General)
A common method to assess the antitumor potential of a compound is the MTT assay, which measures cell viability.
Objective: To determine the concentration at which a compound reduces the viability of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value from the dose-response curve.
Signaling Pathway: Potential Antitumor Mechanisms
The potential signaling pathways involved in the antitumor activity of adamantane derivatives are diverse and may include the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of key enzymes involved in tumor growth and proliferation.
Caption: Potential antitumor signaling pathways affected by this compound.
Enzyme Inhibition
This compound is also utilized in biochemical research as a potential enzyme inhibitor. The carboxamidine group can participate in interactions with the active sites of various enzymes.
Experimental Protocol: General Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the activity of a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
This compound
-
Buffer solution appropriate for the enzyme assay
-
96-well plates
-
Detection system to measure product formation (e.g., spectrophotometer, fluorometer)
Procedure:
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound. Include control wells with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the formation of the product over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) or IC50 value.
Conclusion and Future Directions
This compound presents itself as a promising scaffold for the development of novel therapeutic agents. The preliminary indications of its antiviral and potential antitumor activities underscore the need for further in-depth research. Future studies should focus on:
-
Quantitative Biological Evaluation: Determining the specific IC50 and EC50 values of this compound against a broader range of viruses and cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in animal models.
The generation of robust and detailed datasets will be crucial for advancing the understanding of this compound's biological activity and for guiding its potential development as a therapeutic candidate.
References
An In-depth Technical Guide to Adamantane-1-carboxamidine Hydrochloride Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique lipophilic and steric properties. The incorporation of the adamantane cage into various molecular scaffolds has led to the development of numerous therapeutic agents with a wide range of biological activities.[1] Adamantane-1-carboxamidine hydrochloride and its derivatives represent a promising class of compounds with demonstrated potential in antiviral, anticancer, and enzyme inhibition applications.[2][3] The carboxamidine moiety, a strong basic group, can engage in various intermolecular interactions, including hydrogen bonding and salt bridge formation, which are crucial for binding to biological targets.[2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this compound derivatives and their analogs, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways.
Chemical Synthesis
The synthesis of this compound and its N-substituted derivatives typically involves a multi-step process commencing from adamantane-1-carboxylic acid.
General Synthesis of N-Substituted Adamantane-1-carboxamides
A common route to N-substituted adamantane-1-carboxamides involves the activation of adamantane-1-carboxylic acid to its corresponding acid chloride, followed by reaction with a primary or secondary amine.[4]
Experimental Protocol: Synthesis of N-Aryl-adamantane-1-carboxamide
-
Preparation of Adamantane-1-carbonyl chloride: To a solution of adamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (2.0 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude adamantane-1-carbonyl chloride, which is used in the next step without further purification.
-
Amide Coupling: The crude adamantane-1-carbonyl chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired aryl amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-adamantane-1-carboxamide.[4]
Synthesis of this compound
The parent this compound can be synthesized from adamantane-1-carbonitrile.
Experimental Protocol: Synthesis of this compound
-
Formation of Ethyl Adamantane-1-carboximidate: A solution of adamantane-1-carbonitrile (1.0 eq) in a mixture of anhydrous ethanol and anhydrous diethyl ether is saturated with dry hydrogen chloride gas at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried to give ethyl adamantane-1-carboximidate hydrochloride.
-
Ammonolysis: The imidate hydrochloride is then treated with a solution of ammonia in ethanol and stirred at room temperature for 48 hours.
-
Isolation: The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to yield this compound as a white solid.
Biological Activities and Quantitative Data
Adamantane-1-carboxamidine derivatives and their analogs have been investigated for a variety of biological activities. The following tables summarize the quantitative data for selected compounds.
Antiviral Activity
The adamantane scaffold is well-known for its antiviral properties, particularly against the influenza A virus by targeting the M2 ion channel.[1] Recent studies have also explored their potential against other viruses, including SARS-CoV-2.
| Compound | Virus | Assay | IC50 (µM) | Reference |
| Amantadine | Influenza A/H3N2 | Plaque Reduction | 12.5 | [5] |
| Rimantadine | Influenza A/H3N2 | Plaque Reduction | 10.0 | [5] |
| Glycyl-rimantadine | Influenza A/H3N2 | Plaque Reduction | 7.5 | [1] |
| Amantadine | SARS-CoV-2 | ACE2-A549 cells | 136 | [6] |
| Rimantadine | SARS-CoV-2 | ACE2-A549 cells | 34 | [6] |
Anticancer Activity
Adamantane derivatives have shown promise as anticancer agents, with mechanisms often involving the induction of apoptosis and targeting specific signaling pathways.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-(4-chlorophenyl)urea (7n) | H460 (Lung) | MTT | < 20 | [7] |
| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-(4-fluorophenyl)urea (7s) | H460 (Lung) | MTT | < 20 | [7] |
| N-substituted 1H-indole-2-carboxamide (12) | K-562 (Leukemia) | MTT | 0.33 | [8] |
| N-substituted 1H-indole-2-carboxamide (10) | HCT-116 (Colon) | MTT | 1.01 | [8] |
Enzyme Inhibition
A significant area of research for adamantane derivatives is their activity as enzyme inhibitors, particularly for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.
| Compound | Enzyme | IC50 (nM) | Reference |
| Adamantyl carboxamide derivative (15) | Human 11β-HSD1 | 114 | [8] |
| Adamantyl carboxamide derivative (12) | Human 11β-HSD1 | 125 | [9] |
| α-sulfonamido-N-adamantanecarboxamide (7g) | Human 11β-HSD1 | 11 | [4] |
| α-sulfonamido-N-adamantanecarboxamide (7j) | Human 11β-HSD1 | 8 | [4] |
Experimental Protocols for Biological Assays
In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation.[5]
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 6-well plates.
-
Virus Infection: The cell monolayers are infected with a specific strain of influenza virus (e.g., A/H3N2) at a concentration calculated to produce a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of the test compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed and stained with crystal violet, and the number of plaques in each well is counted.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[5]
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[8]
Methodology:
-
Cell Seeding: Cancer cells (e.g., H460, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the adamantane derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8]
In Vitro 11β-HSD1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of 11β-HSD1.[4]
Methodology:
-
Enzyme Source: Microsomes from cells stably transfected with the human 11β-HSD1 gene are used as the enzyme source.
-
Reaction Mixture: The reaction is initiated by adding a substrate (e.g., cortisone) and a cofactor (NADPH) to a buffer containing the enzyme and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time.
-
Detection of Product: The amount of product formed (cortisol) is quantified using a suitable method, such as a competitive homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The IC50 value is calculated from the concentration-dependent inhibition curves using appropriate software.[4]
Signaling Pathways and Mechanisms of Action
The biological effects of adamantane-1-carboxamidine derivatives are mediated through their interaction with various cellular targets and modulation of specific signaling pathways.
Antiviral Mechanism of Action
The primary mechanism of antiviral activity for adamantane derivatives against influenza A is the blockade of the M2 proton ion channel, which is essential for viral uncoating and replication.
Caption: Antiviral mechanism of adamantane derivatives.
Anticancer Signaling Pathways
Certain adamantane derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as the orphan nuclear receptor Nur77, leading to endoplasmic reticulum (ER) stress.
Caption: Nur77-mediated apoptosis by adamantane derivatives.
Some adamantane-linked isothiourea derivatives have been found to suppress hepatocellular carcinoma growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[5]
Caption: Inhibition of TLR4-MyD88-NF-κB signaling.
Experimental and Drug Discovery Workflows
The development of novel adamantane-1-carboxamidine derivatives follows a structured workflow from synthesis to biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 50417-14-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vitro Profile of Adamantane-1-carboxamidine Hydrochloride and Related Derivatives: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the in vitro studies of adamantane derivatives, with a particular focus on compounds containing carboxamidine, guanidine, and other related amidine functionalities. It is important to note that specific experimental data for Adamantane-1-carboxamidine hydrochloride is limited in publicly available scientific literature. Therefore, this document synthesizes findings from structurally and functionally related adamantane compounds to provide a representative technical resource for researchers, scientists, and drug development professionals.
Introduction
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged pharmacophore in medicinal chemistry. Its unique three-dimensional structure has been incorporated into numerous therapeutic agents to enhance their pharmacological properties. Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antimicrobial, and enzyme inhibitory effects. This guide focuses on the in vitro characteristics of adamantane derivatives featuring a carboxamidine moiety or related nitrogen-containing functional groups, offering insights into their potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various adamantane derivatives, providing a comparative overview of their potency.
Table 1: Antiviral Activity of Adamantane Derivatives
| Compound | Virus Strain | Assay Type | IC₅₀ (µM) | Cell Line | Reference |
| Guanidinorimantadine | Influenza A/Aichi/H3N2 | Not Specified | < 30 | Not Specified | [1] |
| Guanidinoamantadine | Influenza A/Aichi/H3N2 | Not Specified | < 30 | Not Specified | [1] |
| (R)-6-Adamantane-derivative of 1,3-oxazinan-2-one (Compound 4) | Influenza A/California/7/2009 (H1N1) | Not Specified | 8.1 | Not Specified | [2] |
| (R)-6-Adamantane-derivative of 1,3-oxazinan-2-one (Compound 4) | Influenza A/IIV-Orenburg/29-L/2016 (H1N1) | Not Specified | 7.7 | Not Specified | [2] |
| Adamantane-amino acid conjugate (Glycyl-rimantadine) | Influenza A/Hong Kong/68 (H3N2) | Crystal Violet Uptake Assay | 0.11 | MDCK | [3] |
Table 2: Antimicrobial Activity of Adamantane Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Adamantane-isothiourea derivative (7b) | Staphylococcus aureus | Not Specified | [4] |
| Adamantane-isothiourea derivative (7d) | Staphylococcus aureus | Not Specified | [4] |
| Adamantane-isothiourea derivative (7e) | Escherichia coli | Not Specified | [4] |
| Adamantane hydrazide-hydrazone (Compound 9) | Staphylococcus epidermidis ATCC 12228 | 62.5 | [5] |
| Adamantane hydrazide-hydrazone (Compound 19) | Bacillus bronchiseptica ATCC 4617 | 125-500 | [5] |
Table 3: Enzyme Inhibition by Adamantane Derivatives
| Compound | Enzyme | IC₅₀ (nM) | Assay Principle | Reference |
| Adamantyl Carboxamide Derivative (7g) | Human 11β-HSD1 | 11 | Cell-based assay in HEK-293 cells | [6] |
| Adamantyl Carboxamide Derivative (7h) | Human 11β-HSD1 | 15 | Cell-based assay in HEK-293 cells | [6] |
| Adamantyl Carboxamide Derivative (7b) | Human 11β-HSD1 | 26 | Cell-based assay in HEK-293 cells | [6] |
| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) | 11β-HSD1 | >10,000 (82.82% inhibition at 10 µM) | Not Specified | [7] |
Experimental Protocols
This section details the methodologies for key in vitro experiments commonly used to evaluate adamantane derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the adamantane derivative for 1 hour.
-
Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixtures.
-
Adsorption: Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the compound concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the adamantane derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are not well-defined, the mechanisms of action of related adamantane derivatives provide valuable insights into potential targets.
Influenza A M2 Proton Channel Inhibition
Amantadine and rimantadine, two well-known adamantane-based antiviral drugs, target the M2 proton channel of the influenza A virus.[3] This channel is essential for the uncoating of the virus within the host cell by allowing protons to enter the virion, which facilitates the dissociation of the viral ribonucleoprotein complex. By blocking this channel, adamantane derivatives prevent viral replication.[3]
Caption: Inhibition of Influenza A M2 Proton Channel by Adamantane Derivatives.
NMDA Receptor Antagonism
Memantine, another adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity and memory. Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases. Memantine's mechanism involves blocking the NMDA receptor channel when it is excessively open, thereby preventing pathological levels of calcium influx while allowing for normal synaptic transmission.[8][9]
Caption: NMDA Receptor Antagonism by Adamantane Derivatives.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial in vitro screening of a novel adamantane derivative.
Caption: General Workflow for In Vitro Evaluation of Adamantane Derivatives.
Conclusion
Adamantane derivatives containing carboxamidine and related functionalities represent a promising area of research with demonstrated potential in antiviral, antimicrobial, and enzyme inhibition applications. While specific data on this compound is scarce, the broader class of adamantane amidines exhibits significant in vitro activity. Further investigation into the precise mechanisms of action and structure-activity relationships of these compounds is warranted to guide the development of novel therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to undertake such studies.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
Adamantane-1-carboxamidine Hydrochloride: A Scoping Review of Potential Therapeutic Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Adamantane-1-carboxamidine hydrochloride is a small molecule featuring the characteristic rigid, tricyclic adamantane core functionalized with a carboxamidine group. While research directly investigating the therapeutic targets of this specific compound is in its nascent stages, the broader class of adamantane derivatives has yielded a wealth of clinically significant molecules with diverse mechanisms of action. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound by examining the established activities of structurally related adamantane-containing drugs and experimental compounds. This analysis suggests that this compound may hold therapeutic promise in antiviral, neurological, metabolic, and anti-infective applications. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related adamantane scaffolds.
Introduction
The adamantane moiety, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has proven to be a privileged scaffold in medicinal chemistry. Its unique lipophilic and rigid structure allows it to interact with biological targets in a manner that can enhance potency, selectivity, and pharmacokinetic properties. Numerous adamantane derivatives are currently in clinical use for a wide range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.
This compound, while not extensively studied, has been identified in preliminary research as a potential inhibitor of SARS-CoV-2 replication.[1] This finding, coupled with the well-documented biological activities of other adamantane derivatives, warrants a thorough exploration of its potential therapeutic applications. This guide will synthesize the available information on related compounds to hypothesize the most probable therapeutic targets for this compound.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally analogous compounds, the therapeutic potential of this compound can be categorized into several key areas.
Antiviral Activity
The most well-established therapeutic application of adamantane derivatives is in the treatment of viral infections.
-
Influenza A M2 Proton Channel Inhibition: Amantadine, a primary amine derivative of adamantane, was one of the first antiviral drugs developed. Its mechanism of action involves the blockade of the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication within the host cell. Given the structural similarity, it is plausible that this compound could exhibit similar activity against influenza A.
-
SARS-CoV-2 Replication Inhibition: As mentioned, preliminary studies have suggested that this compound may inhibit the replication of SARS-CoV-2.[1] The precise mechanism is yet to be elucidated, but it highlights a promising avenue for further investigation, especially in the context of the ongoing need for novel antiviral agents.
Neurological Disorders
Adamantane derivatives have shown significant efficacy in treating a range of neurological and psychiatric conditions.
-
NMDA Receptor Antagonism: Memantine, another well-known adamantane derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking excessive glutamatergic activity, memantine provides a neuroprotective effect and is used in the treatment of Alzheimer's disease. The adamantane cage of memantine plays a crucial role in its ability to block the NMDA receptor channel.
-
Dopaminergic Modulation: Amantadine is also used in the management of Parkinson's disease. Its antiparkinsonian effects are attributed to its ability to increase dopamine release, inhibit dopamine reuptake, and act as an antagonist at NMDA receptors.
Metabolic Diseases
More recently, adamantane-containing compounds have been successfully developed as therapies for metabolic disorders.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Saxagliptin and Vildagliptin are potent and selective inhibitors of DPP-4, an enzyme that inactivates incretin hormones. By inhibiting DPP-4, these drugs increase insulin secretion and suppress glucagon release in a glucose-dependent manner, making them effective treatments for type 2 diabetes. The adamantane group in these molecules contributes to their high affinity and selectivity for the DPP-4 enzyme.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Several adamantyl carboxamide and acetamide derivatives have been identified as potent and selective inhibitors of 11β-HSD1. This enzyme is involved in the conversion of inactive cortisone to active cortisol in key metabolic tissues. Inhibition of 11β-HSD1 is a promising therapeutic strategy for treating metabolic syndrome and type 2 diabetes.
Antimicrobial Activity
The lipophilic nature of the adamantane cage makes it a suitable scaffold for developing agents that can interact with and disrupt microbial membranes.
-
Membrane Disruption: Adamantane-containing small-molecule peptidomimetics have been shown to exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Their mechanism of action is believed to involve the disruption of the bacterial cell membrane, a mode of action that is less likely to induce resistance.
Quantitative Data on Related Adamantane Derivatives
The following tables summarize the quantitative data for various adamantane derivatives, illustrating their potency against different therapeutic targets. It is important to note that this data is for related compounds and not directly for this compound.
Table 1: Antiviral and Neurological Activity of Adamantane Derivatives
| Compound | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Reference |
| Amantadine | Influenza A M2 Channel | Electrophysiology | ~1 µM | N/A |
| Memantine | NMDA Receptor | Radioligand Binding | 0.5 - 2 µM | N/A |
Table 2: Enzyme Inhibitory Activity of Adamantane Carboxamide Derivatives
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| Saxagliptin | DPP-4 | Enzyme Inhibition | ~1 nM | N/A |
| Vildagliptin | DPP-4 | Enzyme Inhibition | ~3 nM | N/A |
| Adamantyl Carboxamide Derivative | 11β-HSD1 | Cell-based | ~100 nM | N/A |
Experimental Protocols for Key Assays
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for assays commonly used to evaluate the activity of adamantane derivatives.
Influenza A M2 Proton Channel Inhibition Assay (Electrophysiology)
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid encoding the influenza A M2 protein.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
pH Activation: The M2 channel is activated by a rapid change in the extracellular pH from neutral to acidic.
-
Compound Application: The adamantane derivative is perfused onto the cell at various concentrations.
-
Data Analysis: The inhibition of the M2 channel current is measured, and the IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.
11β-HSD1 Inhibition Assay (Cell-based)
-
Cell Line: A human embryonic kidney (HEK-293) cell line stably transfected with the human HSD11B1 gene is used.
-
Substrate Incubation: The cells are incubated with a known concentration of cortisone (the substrate) and the test compound at various concentrations.
-
Cortisol Measurement: After a defined incubation period, the amount of cortisol produced is quantified using a competitive immunoassay (e.g., HTRF).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined from the dose-response curve.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a generalized experimental workflow relevant to the study of this compound.
Caption: Hypothetical inhibition of Influenza A replication.
Caption: A generalized workflow for therapeutic target validation.
Conclusion and Future Directions
This compound represents an under-investigated molecule with significant therapeutic potential. By analogy with other clinically successful adamantane derivatives, it is plausible that this compound could be developed as an antiviral, a neuroprotective agent, a treatment for metabolic diseases, or an antimicrobial. The preliminary finding of its potential anti-SARS-CoV-2 activity is particularly noteworthy and warrants immediate and thorough investigation.
Future research should focus on:
-
Elucidating the Mechanism of Anti-SARS-CoV-2 Activity: In-depth studies are required to identify the specific viral or host target of this compound.
-
Broad-Spectrum Screening: The compound should be screened against a wide range of therapeutic targets, including those for which other adamantane derivatives have shown activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
References
Early-Stage Research on Adamantane-1-carboxamidine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane-1-carboxamidine hydrochloride is a synthetic compound featuring the rigid, three-dimensional adamantane cage linked to a carboxamidine functional group. This unique structure has positioned it as a compound of interest in medicinal chemistry, with preliminary research suggesting potential applications as an antiviral and anticancer agent, as well as a tool for enzyme inhibition studies. This technical guide provides a comprehensive overview of the early-stage research available on this compound, including its synthesis, potential mechanisms of action, and available biological activity data. Due to the limited availability of specific quantitative data for this compound in the public domain, data from closely related adamantane derivatives are presented to provide context and highlight the potential therapeutic avenues for this class of molecules. Detailed, generalized experimental protocols and conceptual diagrams are also provided to guide future research endeavors.
Introduction
The adamantane moiety, a perfectly symmetrical and rigid hydrocarbon cage, has been a cornerstone in the design of numerous therapeutic agents. Its lipophilic nature and ability to interact with various biological targets have led to the development of successful drugs such as amantadine (antiviral) and memantine (for Alzheimer's disease). The incorporation of a carboxamidine group, a known pharmacophore that can participate in hydrogen bonding and electrostatic interactions, into the adamantane scaffold presents an intriguing prospect for the development of novel therapeutics. This compound (ACH) is a salt of this functionalized adamantane, and while it is commercially available for research purposes, its biological profile is not extensively documented in publicly accessible literature. This guide aims to consolidate the existing information and provide a framework for its further investigation.
Chemical Properties and Synthesis
This compound is a white to off-white solid. A summary of its key chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉ClN₂ | [1][2] |
| Molecular Weight | 214.74 g/mol | [1][2] |
| CAS Number | 50417-14-6 | [2] |
| Appearance | Solid | [3] |
| SMILES | Cl.NC(=N)C12CC3CC(CC(C3)C1)C2 | [3] |
| InChI Key | OJNFQKIOKKMCIM-IBVYXAFHSA-N | [3] |
Synthesis
A general synthesis of this compound has been described and typically involves a multi-step process starting from a suitable adamantane derivative.[1]
Experimental Protocol: General Synthesis of this compound
This protocol is a generalized representation based on common synthetic routes for similar compounds.
-
Formation of Adamantane-1-carbonitrile: Adamantane-1-carboxylic acid is converted to its corresponding amide, followed by dehydration to yield adamantane-1-carbonitrile.
-
Formation of the Amidine: The adamantane-1-carbonitrile is then reacted with a source of ammonia, such as ammonium chloride, in the presence of a strong base to form the adamantane-1-carboxamidine free base.
-
Salt Formation: The resulting free base is dissolved in an appropriate solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Biological Activity
While specific quantitative data for this compound is scarce, preliminary research and the known activities of related adamantane derivatives suggest potential in several therapeutic areas.
Antiviral Activity
Limited research has suggested that this compound may possess antiviral properties. A study in Cell Reports identified it as a potential inhibitor of SARS-CoV-2 replication in cell cultures.[1] Although specific IC50 values for this compound were not provided in the available literature, the study highlights its potential as a starting point for the development of novel antiviral agents. The proposed mechanism of action for many adamantane-based antivirals involves the disruption of viral ion channels, such as the M2 protein in influenza A, thereby inhibiting viral uncoating and replication.
Illustrative Antiviral Activity of Related Adamantane Derivatives against SARS-CoV-2
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Amantadine | Vero E6 | 116-130 | |
| Rimantadine | Vero E6 | 30-40 | |
| Tromantadine | Vero E6 | 60-100 |
Experimental Protocol: In Vitro Antiviral Assay (Generalized)
-
Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in 96-well plates to form a confluent monolayer.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
Infection: The cell monolayers are infected with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the culture medium is replaced with medium containing the various concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).
-
Quantification of Viral Inhibition: The inhibition of viral replication can be quantified using various methods, such as:
-
CPE Reduction Assay: Visual assessment of the reduction in virus-induced cell death.
-
Plaque Reduction Assay: Staining of the cell monolayer to visualize and count viral plaques.
-
MTT or MTS Assay: Colorimetric assays to measure cell viability.
-
RT-qPCR: Quantification of viral RNA levels.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated from the dose-response curve.
Anticancer Activity
Research has indicated that some adamantane derivatives exhibit cytotoxic effects against certain cancer cell lines.[1] The rigid adamantane scaffold can serve as a lipophilic anchor, facilitating the transport of cytotoxic moieties into cancer cells. The specific anticancer potential of this compound has not been reported, but it remains an area for future investigation.
Illustrative Anticancer Activity of Adamantane Derivatives
| Compound Class | Cell Line | IC50 Range (µM) | Reference(s) |
| Adamantyl Carboxamides | HEK-293 | 0.1 - 10 | |
| Adamantyl Acetamides | HEK-293 | 0.1 - 10 |
Enzyme Inhibition
This compound is used as a tool in enzyme inhibition studies.[1] The carboxamidine group can mimic the guanidinium group of arginine, a common substrate for many enzymes, suggesting that it could act as a competitive inhibitor. Potential enzyme targets could include nitric oxide synthases (NOS), protein kinases, and proteases. However, specific quantitative data on the enzyme inhibitory activity of this compound is not currently available in the public literature.
Pharmacokinetics
There is no publicly available pharmacokinetic data for this compound. The lipophilicity of the adamantane core suggests that the compound may have good membrane permeability and oral bioavailability, but this would need to be confirmed through in vitro and in vivo studies.
Signaling Pathways
The potential signaling pathways that could be modulated by this compound are speculative at this stage and would depend on its specific molecular targets. If it acts as an antiviral by targeting viral ion channels, the primary "pathway" would be the disruption of viral entry and replication. If it inhibits a specific enzyme, it would modulate the downstream signaling cascade of that enzyme.
Conclusion and Future Directions
This compound is a promising but understudied molecule. The available information suggests its potential as a lead compound for the development of new antiviral and anticancer agents. However, a significant amount of foundational research is required to fully elucidate its pharmacological profile.
Future research should focus on:
-
Quantitative Biological Screening: Systematic screening against a panel of viruses, cancer cell lines, and enzymes to identify specific targets and determine quantitative measures of activity (e.g., IC50, Ki).
-
Mechanism of Action Studies: Once a primary target is identified, detailed mechanistic studies should be conducted to understand how the compound exerts its biological effect.
-
Pharmacokinetic Profiling: In vitro ADME (absorption, distribution, metabolism, and excretion) studies and in vivo pharmacokinetic studies in animal models are crucial to assess its drug-like properties.
-
Structural Optimization: Based on the initial biological data, medicinal chemistry efforts can be undertaken to synthesize and evaluate analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.
This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound. The unique combination of the adamantane scaffold and the carboxamidine functional group warrants further investigation and could lead to the discovery of novel and effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Adamantane-1-carboxamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, potential biological activities, and detailed experimental protocols for Adamantane-1-carboxamidine hydrochloride. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this adamantane derivative.
Chemical Information
| Property | Value | Source(s) |
| IUPAC Name | adamantane-1-carboximidamide;hydrochloride | [1] |
| CAS Number | 50417-14-6 | [1] |
| Molecular Formula | C₁₁H₁₉ClN₂ | [1] |
| Molecular Weight | 214.73 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 255 °C | [3] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from the commercially available Adamantane-1-carboxylic acid. The key steps involve the conversion of the carboxylic acid to a nitrile, followed by a Pinner reaction to yield the desired amidine hydrochloride.
Step 1: Synthesis of Adamantane-1-carbonitrile
This protocol is adapted from a general method for the nitrilation of carboxylic acids.
Materials and Reagents:
-
Adamantane-1-carboxylic acid
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve Adamantane-1-carboxylic acid in a mixture of acetonitrile and carbon tetrachloride.
-
Add a catalytic amount of vanadyl acetylacetonate to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 150-170 °C for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Adamantane-1-carbonitrile.
Step 2: Synthesis of this compound (Pinner Reaction)
This protocol is a general procedure for the Pinner reaction and should be optimized for this specific substrate.[4][5][6]
Materials and Reagents:
-
Adamantane-1-carbonitrile
-
Anhydrous ethanol (EtOH)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrogen chloride (HCl) gas
-
Ammonia (NH₃) gas or a solution of ammonia in an organic solvent
-
Reaction vessel equipped with a gas inlet and a drying tube
-
Ice bath
Procedure:
-
Dissolve Adamantane-1-carbonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a reaction vessel placed in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0 °C. Continue until the solution is saturated with HCl.
-
Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-4 °C) for an extended period (typically 12-24 hours) to allow for the formation of the Pinner salt (ethyl adamantane-1-carboximidate hydrochloride).
-
After the formation of the Pinner salt, introduce ammonia gas into the reaction mixture or add a solution of ammonia in an organic solvent at 0 °C.
-
Stir the reaction mixture at low temperature for several hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
References
- 1. Buy this compound | 50417-14-6 [smolecule.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Adamantane-1-carboxamidine hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane-1-carboxamidine hydrochloride is a synthetic compound featuring the rigid, three-dimensional adamantane cage linked to a carboxamidine group. Adamantane derivatives have garnered significant interest in medicinal chemistry due to their lipophilic nature, which can enhance drug-like properties. While specific biological data for this compound is limited in publicly available literature, related adamantane-containing molecules have demonstrated potential as antiviral and anticancer agents.[1] This document provides a summary of the known information, extrapolated potential applications in cell culture, and generalized protocols to guide researchers in initiating their own studies with this compound. The provided protocols are intended as a starting point and will require optimization based on the specific cell lines and experimental systems used.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉ClN₂ | [2] |
| Molecular Weight | 214.74 g/mol | [2] |
| Appearance | Solid | [3] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | [4] |
| Storage | Store at room temperature. Keep container tightly closed in a dry and well-ventilated place. | [5] |
Safety Precautions: this compound is classified as an irritant and is harmful if swallowed.[3] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Potential Biological Applications in Cell Culture
Based on the activities of structurally related adamantane derivatives, this compound may be investigated for the following applications in cell culture:
-
Antiviral Research: Adamantane derivatives like amantadine and rimantadine have known antiviral properties.[6][7] Limited research suggests that this compound might act as an inhibitor of SARS-CoV-2 replication in cell cultures.[1]
-
Anticancer Research: Various adamantane derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines.[8] The mechanism of action for some of these compounds involves the induction of apoptosis and autophagy.[8]
-
Enzyme Inhibition Studies: The adamantane scaffold is present in inhibitors of various enzymes.[9] this compound could be screened for inhibitory activity against specific enzyme targets.
-
Sigma-2 Receptor Ligand: Some adamantane derivatives have been investigated as ligands for the sigma-2 receptor, which is a target in cancer research.[10]
Quantitative Data for Adamantane Derivatives (Analogs)
Table 1: Anticancer Activity of Adamantane Analogs
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | HCT116 (Colon) | Antiproliferative | Moderate Activity | [11] |
| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | HCT116 (Colon) | Antiproliferative | Moderate Activity | [11] |
| 1-(2-(4-Fluorophenyl)-2-adamantyl)piperazine | MDA-MB-435 (Melanoma) | SRB Assay | Low µM range | [8] |
| N-(1-Adamantyl)-indole-2-carboxamides | Vero (Normal) | Cytotoxicity | ≥ 194 | [3] |
Table 2: Antiviral Activity of Adamantane Analogs
| Compound | Virus | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A/H3N2 | MDCK | 12.5 | > 8 | [12] |
| Rimantadine | Influenza A/H3N2 | MDCK | 10.0 | > 10 | [12] |
| Glycyl-rimantadine | Influenza A/H3N2 | MDCK | 7.5 | > 13.3 | [12] |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in cell culture. It is crucial to perform dose-response experiments to determine the optimal working concentration for your specific cell line and assay.
Preparation of Stock Solutions
Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.[13]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
References
- 1. Buy this compound | 50417-14-6 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Adamantane-1-carboxamidine Hydrochloride Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane-1-carboxamidine hydrochloride is a synthetic compound featuring a rigid adamantane cage structure and a carboxamidine functional group.[1] This unique combination imparts interesting physicochemical properties and significant biological potential. Adamantane derivatives have a well-established history in medicinal chemistry, with approved drugs for indications ranging from viral infections to neurodegenerative diseases.[2] this compound, in particular, has emerged as a compound of interest for its potential antiviral and anticancer activities, making it a valuable lead compound for pharmaceutical development.[1] Limited research has suggested its potential as an inhibitor of SARS-CoV-2 replication in cell-based studies.[1]
These application notes provide a comprehensive guide for the development of assays to characterize the biological activity of this compound. The protocols detailed below are designed for researchers in academic and industrial settings to assess its antiviral and cytotoxic properties, and to investigate its potential mechanism of action.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for this compound to illustrate the expected outcomes of the described assays. These values are based on published data for structurally related adamantane derivatives and should be determined experimentally for the specific compound.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Compound | Cell Line | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Vero E6 | USA-WA1/2020 | 25.5 | >200 | >7.8 |
| Amantadine (Reference) | Vero E6 | USA-WA1/2020 | 125 | >500 | >4.0 |
| Rimantadine (Reference) | Vero E6 | USA-WA1/2020 | 35 | >500 | >14.3 |
| Remdesivir (Positive Control) | Vero E6 | USA-WA1/2020 | 0.8 | >20 | >25 |
Table 2: Cytotoxicity Profile of this compound
| Compound | Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |
| This compound | A549 | MTT | 48 | 150 |
| This compound | HeLa | LDH | 48 | 180 |
| Doxorubicin (Positive Control) | A549 | MTT | 48 | 0.5 |
Experimental Protocols
Protocol 1: Determination of In Vitro Antiviral Activity against SARS-CoV-2 (Plaque Reduction Assay)
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Reference compounds (Amantadine, Rimantadine)
-
Positive control (Remdesivir)
-
Agarose
-
Crystal Violet solution
-
Formalin (10%)
-
96-well plates
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24 hours).
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound and reference compounds in DMEM supplemented with 2% FBS.
-
Virus Infection: Aspirate the culture medium from the 6-well plates and wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in a small volume of DMEM for 1 hour at 37°C.
-
Compound Treatment: After the 1-hour incubation, remove the virus inoculum and overlay the cell monolayers with 2 ml of the compound dilutions in DMEM containing 1% low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until viral plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 1 hour. Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
-
Human cell line (e.g., A549, HeLa)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Visualizations
References
Application Notes and Protocols: Adamantane-1-carboxamidine Hydrochloride in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane-1-carboxamidine hydrochloride is a synthetic compound featuring a rigid, lipophilic adamantane core and a basic carboxamidine group. The adamantane moiety is a well-established pharmacophore known to enhance the metabolic stability and binding affinity of drug candidates.[1] The carboxamidine group, a strong basic functional group, is often involved in key binding interactions with enzyme active sites, particularly those containing acidic amino acid residues. This combination of structural features makes this compound an intriguing candidate for investigation as an enzyme inhibitor in various therapeutic areas.
These application notes provide a comprehensive guide for researchers interested in evaluating the enzyme inhibitory potential of this compound. While specific inhibitory data for this compound is not extensively available in the public domain, its structural characteristics suggest potential activity against several key enzyme classes. This document outlines detailed protocols for screening this compound against three such potential targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), Nitric Oxide Synthases (NOS), and Dipeptidyl Peptidase-IV (DPP-IV).
Potential Enzyme Targets and Therapeutic Areas
The unique structural combination of the adamantane cage and the carboxamidine group suggests that this compound may interact with a variety of enzyme active sites. Based on the known activities of related compounds, the following enzyme classes are proposed as potential targets:
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Adamantane derivatives are well-documented as potent inhibitors of 11β-HSD1, an enzyme that plays a crucial role in regulating glucocorticoid levels and is a target for metabolic diseases.
-
Nitric Oxide Synthases (NOS): The carboxamidine functional group is a known feature in many NOS inhibitors, which are of interest for treating conditions associated with abnormal nitric oxide production, such as inflammation and neurodegenerative diseases.[2][3]
-
Dipeptidyl Peptidase-IV (DPP-IV): Adamantane-containing compounds have been successfully developed as DPP-IV inhibitors for the treatment of type 2 diabetes.[1]
Data Presentation: A Template for Reporting Inhibition Data
Quantitative analysis of enzyme inhibition is crucial for characterizing the potency and mechanism of a novel inhibitor. The following table provides a standardized format for presenting key inhibition parameters for this compound once experimentally determined.
| Enzyme Target | Inhibitor Concentration (µM) | Percent Inhibition (%) | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| 11β-HSD1 | e.g., 0.1, 1, 10, 100 | Experimental Data | Calculated Value | Calculated Value | e.g., Competitive, Non-competitive |
| iNOS | e.g., 0.1, 1, 10, 100 | Experimental Data | Calculated Value | Calculated Value | e.g., Competitive, Non-competitive |
| nNOS | e.g., 0.1, 1, 10, 100 | Experimental Data | Calculated Value | Calculated Value | e.g., Competitive, Non-competitive |
| DPP-IV | e.g., 0.1, 1, 10, 100 | Experimental Data | Calculated Value | Calculated Value | e.g., Competitive, Non-competitive |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values should be determined from dose-response curves and kinetic studies, respectively. The mechanism of inhibition can be elucidated through Lineweaver-Burk or other kinetic plot analyses.
Experimental Protocols
The following are detailed protocols for performing in vitro enzyme inhibition assays for the potential targets of this compound.
Protocol 1: 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a robust and high-throughput compatible assay for measuring the inhibition of 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
HTRF Cortisol Assay Kit (containing Cortisol-d2 and anti-Cortisol-Eu3+ Cryptate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM EDTA, 2 mM MgCl2, 200 mM NaCl
-
This compound (test compound)
-
Known 11β-HSD1 inhibitor (positive control, e.g., Carbenoxolone)
-
DMSO (vehicle control)
-
384-well, low-volume, white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final desired concentrations.
-
Reaction Setup:
-
Add 2 µL of the test compound dilution, positive control, or vehicle control to the wells of the 384-well plate.
-
Prepare a master mix containing the 11β-HSD1 enzyme and NADPH in assay buffer.
-
Add 4 µL of the enzyme/NADPH master mix to each well.
-
Initiate the enzymatic reaction by adding 4 µL of the cortisone substrate solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection:
-
Stop the reaction by adding 5 µL of the HTRF Cortisol-d2 reagent.
-
Add 5 µL of the HTRF anti-Cortisol-Eu3+ Cryptate reagent.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader using an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Reagent Method)
This colorimetric assay measures the production of nitrite, a stable oxidation product of nitric oxide (NO), to determine NOS activity.
Materials:
-
Recombinant human iNOS or nNOS enzyme
-
L-Arginine (substrate)
-
NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), and Calmodulin (cofactors)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT
-
This compound (test compound)
-
Known NOS inhibitor (positive control, e.g., L-NAME)
-
DMSO (vehicle control)
-
Griess Reagent System (containing N-(1-naphthyl)ethylenediamine and sulfanilamide)
-
96-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in assay buffer.
-
Reaction Setup:
-
Add 20 µL of the test compound, positive control, or vehicle control to the wells of the 96-well plate.
-
Prepare a reaction mixture containing the NOS enzyme, L-arginine, and all cofactors in the assay buffer.
-
Add 80 µL of the reaction mixture to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection:
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a nitrite standard curve. Subtract the background absorbance from all readings. Calculate the concentration of nitrite produced and determine the percent inhibition. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.[4][5]
Protocol 3: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (Fluorometric)
This is a continuous kinetic assay that measures the cleavage of a fluorogenic substrate by DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
This compound (test compound)
-
Known DPP-IV inhibitor (positive control, e.g., Sitagliptin)
-
DMSO (vehicle control)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in assay buffer.
-
Reaction Setup:
-
Add 50 µL of the test compound, positive control, or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the DPP-IV enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically every 1-2 minutes for 15-30 minutes using a fluorescence plate reader (Ex/Em = 360/460 nm).
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[6][7][8]
Visualizations
The following diagrams illustrate the potential mechanism of action and experimental workflow for the enzyme inhibition assays.
Caption: Potential inhibition of 11β-HSD1 by this compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Its unique combination of a bulky adamantane group and a basic carboxamidine moiety suggests potential interactions with the active sites of various enzymes implicated in a range of diseases. The detailed protocols provided in these application notes offer a starting point for researchers to systematically evaluate the inhibitory activity of this compound against key therapeutic targets such as 11β-HSD1, Nitric Oxide Synthases, and DPP-IV. Rigorous experimental investigation using these or similar methodologies will be crucial in elucidating the full therapeutic potential of this compound and its derivatives.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase; the identification of (2R)-2-pyrrolidinecarboxamidine as a potent and selective haem-co-ordinating inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. rsc.org [rsc.org]
Synthesis of Adamantane Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has proven to be a valuable building block in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, the ability to anchor pharmacophores in protein binding pockets, and favorable pharmacokinetic profiles, have led to the development of several successful drugs across various therapeutic areas.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of key adamantane derivatives, along with data on their biological activity and diagrams of relevant signaling pathways.
Key Adamantane-Containing Drugs: A Snapshot
The versatility of the adamantane moiety is highlighted by its presence in a range of clinically approved drugs:
-
Antivirals: Amantadine and Rimantadine were among the first adamantane derivatives to be used therapeutically, primarily for the treatment of influenza A infections.[2][5] They function by blocking the M2 proton channel of the virus, inhibiting viral uncoating.[6]
-
Neurotherapeutics: Memantine is an NMDA receptor antagonist used in the management of moderate-to-severe Alzheimer's disease.[2][7] Its adamantane group contributes to its unique channel-blocking properties.[8]
-
Antidiabetics: Saxagliptin and Vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes.[5][9] The adamantane substituent plays a crucial role in their potent and selective inhibition of the DPP-4 enzyme.[4][10]
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for various adamantane derivatives, providing a basis for comparison of their biological activities.
Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | IC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |
| Amantadine | A/H3N2 | 12.5 | > 8 | [11] |
| Rimantadine | A/H3N2 | 10.0 | > 10 | [11] |
| Glycyl-rimantadine | A/H3N2 | 7.5 | > 13.3 | [11] |
| Leucyl-rimantadine | A/H3N2 | 15.0 | > 6.7 | [11] |
| Spiro[piperidine-4,2'-adamantane] | Influenza A | 12-fold more active than Amantadine | Not specified | [12] |
Table 2: NMDA Receptor Binding Affinity of Memantine and Related Compounds
| Compound | Receptor Subtype | IC50 (µM) | Ki (nM) | Reference(s) |
| Memantine | GluN1/GluN2A | 0.5 - 1.0 | Not specified | [13] |
| Memantine | Extrasynaptic NMDA Receptors | ~0.022 | Not specified | [8][14] |
| Amantadine | GluN1/GluN2B | Not specified | Not specified | [15] |
| 6-Chlorotacrine-memantine hybrid | GluN1/GluN2B | 1.80 | Not specified | [16] |
Table 3: DPP-4 Inhibition by Adamantane-Containing Drugs
| Compound | IC50 (nM) | Ki (nM) | Reference(s) |
| Saxagliptin | 26 | 1.3 | [6] |
| 5-hydroxy Saxagliptin (metabolite) | Not specified | 2.6 | [17] |
| Vildagliptin | 4.5 | 13 | [6][12] |
| Sitagliptin (non-adamantane) | Not specified | 18 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by adamantane derivatives and generalized experimental workflows for their synthesis.
Signaling Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 5. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Memantine - Wikipedia [en.wikipedia.org]
- 15. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Adamantane-1-carboxamidine Hydrochloride: Unlocking Advanced Material Performance
Application Notes and Protocols for Researchers in Material Science and Drug Development
Adamantane-1-carboxamidine hydrochloride, a unique diamondoid compound, is emerging as a critical building block in the design of high-performance materials. Its rigid, three-dimensional adamantane core, combined with the reactive carboxamidine group, offers a novel platform for creating polymers and surface-modified materials with exceptional thermal stability, mechanical strength, and tailored functionalities. These properties are of significant interest to researchers, scientists, and drug development professionals seeking to push the boundaries of material science.
Application Notes
Enhancing Thermal Properties of Polymers
The incorporation of the bulky and rigid adamantane cage into polymer backbones significantly restricts chain mobility. This structural reinforcement leads to a notable increase in the glass transition temperature (Tg) and thermal decomposition temperature (Td) of various polymers, including polyamides, polyimides, and polysulfones. Materials fortified with adamantane moieties are ideal for applications demanding high-temperature resistance, such as in aerospace components, high-performance coatings, and advanced electronics. For instance, adamantane-based polysulfones have demonstrated a glass transition temperature of up to 235°C, a substantial improvement over the 186°C of their conventional counterparts.
Surface Functionalization and Biomaterial Engineering
The carboxamidine group of this compound provides a reactive handle for the surface functionalization of materials. This allows for the covalent attachment of the adamantane cage onto various substrates, thereby modifying their surface properties. The introduction of the hydrophobic adamantane moiety can be leveraged to create water-repellent surfaces. In the realm of drug delivery and biomaterials, the adamantane unit can act as a supramolecular anchor. It readily forms stable inclusion complexes with host molecules like cyclodextrins, enabling the non-covalent attachment of therapeutic agents or targeting ligands to material surfaces. This host-guest chemistry is a cornerstone of advanced drug delivery systems and surface recognition technologies.[1]
Intermediate for Novel Material Synthesis
This compound serves as a versatile precursor in the synthesis of novel organic materials.[1] The carboxamidine functionality can participate in various chemical transformations, including condensation reactions to form heterocyclic structures. This reactivity opens avenues for the creation of unique monomeric and polymeric architectures with tailored electronic and photophysical properties, finding potential applications in organic electronics and sensor technology.
Quantitative Data Summary
The following table summarizes the key physical and thermal properties of this compound and its impact on polymer characteristics.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₁H₁₉ClN₂ | [1] |
| Molecular Weight | 214.74 g/mol | [1] |
| Melting Point | 255 °C | [2] |
| Impact on Polymer Properties | ||
| Increase in Glass Transition Temperature (Tg) of Polyamides | 40-60 °C | |
| Tg of Adamantane-based Polysulfone | Up to 235 °C | |
| Tg of Commercial Polysulfone | 186 °C |
Experimental Protocols
Protocol 1: Synthesis of Adamantane-Containing Polyamide for Enhanced Thermal Stability
This protocol describes a hypothetical polycondensation reaction to incorporate adamantane-1-carboxamidine into a polyamide backbone, thereby enhancing its thermal properties. This method is inferred from general polyamide synthesis procedures and the known reactivity of adamantane derivatives.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Lithium chloride (LiCl)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Monomer Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) and LiCl (5% w/v) in anhydrous DMAc. Stir the mixture under a nitrogen atmosphere until complete dissolution.
-
Neutralization: Cool the solution to 0°C in an ice bath. Slowly add anhydrous pyridine (2.2 eq) to neutralize the hydrochloride and liberate the free base form of the carboxamidine. Stir for 30 minutes at 0°C.
-
Polycondensation: While maintaining the temperature at 0°C, add terephthaloyl chloride (1.0 eq) portion-wise to the stirred solution over 30 minutes. A viscous solution will begin to form.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Polymer Precipitation: Precipitate the resulting polymer by slowly pouring the viscous solution into a vigorously stirred beaker of methanol.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, LiCl, and pyridine hydrochloride.
-
Drying: Dry the purified adamantane-containing polyamide in a vacuum oven at 80°C for 24 hours.
-
Characterization: Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, and Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its thermal stability (Td) and glass transition temperature (Tg).
Protocol 2: Surface Modification of a Silicon Wafer with Adamantane for Increased Hydrophobicity
This protocol details a method for the functionalization of a silicon wafer with adamantane-1-carboxamidine to create a hydrophobic surface.
Materials:
-
Silicon wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde solution (25% in water)
-
This compound
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Ethanol, absolute
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Wafer Cleaning: Clean the silicon wafers by sonication in ethanol for 15 minutes, followed by sonication in deionized water for 15 minutes. Dry the wafers under a stream of nitrogen.
-
Surface Hydroxylation: Treat the clean wafers with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups on the surface.
-
Amination: Immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. This will create an amine-terminated surface.
-
Rinsing and Curing: Rinse the wafers with toluene and then ethanol. Cure the amine-functionalized wafers in an oven at 110°C for 30 minutes.
-
Aldehyde Functionalization: Immerse the cured wafers in a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4) for 1 hour at room temperature. This will introduce aldehyde groups on the surface. Rinse the wafers thoroughly with deionized water.
-
Adamantane Immobilization: Prepare a solution of this compound (10 mg/mL) in PBS (pH 7.4). Add triethylamine (TEA) to adjust the pH to ~8.5 to facilitate the reaction. Immerse the aldehyde-functionalized wafers in this solution and gently agitate for 12 hours at room temperature.
-
Final Rinsing and Drying: Rinse the wafers sequentially with deionized water and ethanol. Dry the adamantane-functionalized wafers under a stream of nitrogen.
-
Characterization: The success of the surface modification can be confirmed by measuring the water contact angle to assess the increase in hydrophobicity. X-ray Photoelectron Spectroscopy (XPS) can be used to verify the presence of adamantane on the surface.
Visualizations
Caption: Workflow for the synthesis of adamantane-containing polyamide.
Caption: Logical steps for surface functionalization with adamantane.
Caption: Structure-property relationship for thermal enhancement.
References
Troubleshooting & Optimization
Common problems in Adamantane-1-carboxamidine hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adamantane-1-carboxamidine hydrochloride.
Synthesis and Purification
Q1: What is a typical synthetic route for this compound and what are the common challenges?
A common synthetic pathway involves a multi-step process starting from an adamantane derivative.[1] The key stages are the formation of an adamantane derivative with a carboxylic acid group, followed by amidation, and finally, the formation of the hydrochloride salt.[1]
Challenges in this process can include incomplete reactions at each step, leading to a mixture of starting materials and intermediates in the final product. Purification of the final compound can also be challenging due to the presence of structurally similar impurities. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.
Experimental Protocol: General Synthesis
A generalized protocol for the synthesis of this compound is as follows:
-
Formation of Adamantane Derivative: Begin with adamantane or a suitable derivative and introduce a carboxylic acid functional group.
-
Amidation: Convert the carboxylic acid to a carboxamide by reacting it with an amine source.
-
Hydrochloride Salt Formation: React the resulting free base with hydrochloric acid to yield the final hydrochloride salt.[1]
Q2: I am having difficulty with the final hydrochloride salt formation. What should I consider?
The formation of the hydrochloride salt is a critical final step.[1] Issues at this stage often relate to the choice of solvent and the stoichiometry of the hydrochloric acid. The reaction should be carried out in a solvent in which the hydrochloride salt is poorly soluble, allowing for its precipitation and easy isolation. Anhydrous conditions are often preferred to prevent hydrolysis of the carboxamidine group.
Q3: What are the likely impurities in my synthesized this compound?
Common impurities can include unreacted starting materials such as the adamantane carboxylic acid or the corresponding carboxamide. Side-products from incomplete reactions or rearrangements can also be present. It is also important to consider residual solvents from the synthesis and purification steps. Techniques such as recrystallization or chromatography are often necessary to achieve high purity.
Solubility and Handling
Q1: My this compound is not dissolving in aqueous solutions. Why is this happening?
This is a common issue due to the molecular structure of the compound. It has a bulky, hydrophobic adamantane cage and a hydrophilic carboxamidine hydrochloride group.[1] In aqueous solutions, the hydrophobic character of the adamantane framework dominates, leading to very low solubility.[1]
Q2: What are the recommended solvents for this compound?
The solubility of this compound varies significantly across different solvents. It exhibits moderate solubility in ethanol and other lower alcohols.[1] High solubility is observed in polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1]
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Aqueous Solutions | Very Low | [1] |
| Ethanol | Moderate | [1] |
| Dimethylformamide (DMF) | High | [1] |
| N-methylpyrrolidone (NMP) | High | [1] |
| Dimethylacetamide (DMAC) | Moderate to High | [1] |
Q3: How does temperature influence the solubility of this compound?
The solubility of this compound is temperature-dependent. Increasing the temperature generally leads to an increase in solubility across all recommended solvent systems.[1]
Biological Assays
Q1: I am not observing the expected activity in my biological assay. What are some potential reasons?
Several factors could contribute to a lack of expected biological activity:
-
Solubility: Poor solubility in the assay buffer can lead to a lower effective concentration of the compound at the target site. Consider using a co-solvent like DMSO, but be mindful of its potential effects on the assay.
-
Stability: The carboxamidine group can be susceptible to hydrolysis, especially under non-neutral pH conditions.[1] Ensure the stability of the compound in your assay medium over the experiment's duration.
-
Compound Purity: Impurities from the synthesis may interfere with the assay or may not be active, leading to an overestimation of the active compound's concentration.
-
Target Specificity: Adamantane derivatives have been investigated for various biological activities, including antiviral and antitumor effects.[1] The specific activity is highly dependent on the biological target and the overall structure of the molecule.
Q2: What are the known biological activities and applications of this compound?
This compound and its derivatives are being explored for several therapeutic applications:
-
Antiviral Activity: Some adamantane compounds have shown potential as antiviral agents, possibly by inhibiting viral replication.[1]
-
Antitumor Activity: Certain adamantane derivatives have demonstrated cytotoxic effects against cancer cell lines.[1]
-
Enzyme Inhibition: The rigid adamantane scaffold makes it a useful building block for designing enzyme inhibitors, such as inhibitors of 11β-HSD1.[2]
Storage and Stability
Q1: What are the proper storage conditions for this compound?
It is recommended to store this compound in a cool, dry place, away from heat, sparks, and open flames.[3] The container should be tightly sealed to prevent moisture absorption and potential degradation.
Q2: Is this compound prone to degradation?
The compound is generally stable under normal handling and storage conditions.[3] However, the carboxamidine group can undergo hydrolysis in the presence of water.[1] It is also incompatible with strong bases and strong oxidizing agents.[3]
Safety Precautions
Q1: What are the main hazards associated with this compound?
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3][4][5] It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Q2: What personal protective equipment (PPE) is recommended when handling this compound?
When handling this compound, it is important to wear appropriate personal protective equipment, including:
Work should be conducted in a well-ventilated area to avoid inhalation of dust.[3]
Q3: How should I dispose of waste containing this compound?
Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste, and leave the chemical in its original container. Uncleaned containers should be handled in the same manner as the product itself.
Visual Guides
Caption: General Synthesis Workflow
Caption: Solubility Troubleshooting Flowchart
Caption: Key Chemical Reactions of the Carboxamidine Group
References
Technical Support Center: Optimizing Reaction Conditions for Adamantane Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and functionalization of adamantane derivatives.
Frequently Asked Questions (FAQs)
Q1: My adamantane starting material has poor solubility in the reaction solvent. What can I do to improve it?
A1: Adamantane and its nonpolar derivatives are known for their limited solubility in polar solvents but good solubility in nonpolar organic solvents like benzene, hexane, and chloroform.[1] If you are facing solubility issues, consider the following:
-
Solvent Selection: The principle of "like dissolves like" is crucial.[2] For nonpolar adamantane cores, use nonpolar solvents such as alkanes (hexane, heptane) or aromatic hydrocarbons (benzene, toluene).[1][3] For derivatives with polar functional groups, a solvent with intermediate polarity or a co-solvent system might be necessary.[4]
-
Temperature Increase: The solubility of adamantane in organic solvents generally increases with temperature.[1] Gently warming the reaction mixture can help dissolve the starting material, but be cautious not to exceed temperatures that could cause side reactions or decomposition.[5]
-
Use of Co-solvents: Introducing a small amount of a co-solvent can significantly enhance solubility without drastically changing the reaction environment. For instance, in a largely nonpolar solvent, adding a small fraction of a more polar solvent like dichloromethane or THF might help.
-
Structural Modification: If solubility remains a major hurdle for a specific application, consider if a more soluble derivative could be used as an intermediate. For example, introducing a temporary solubilizing group.
Q2: I am observing very low yields in the electrophilic bromination of adamantane to form 1-bromoadamantane. What are the common causes and solutions?
A2: Low yields in adamantane bromination can stem from several factors, from reagent choice to reaction conditions. Here are some key areas to troubleshoot:
-
Reaction Conditions: Direct bromination with liquid bromine is a common method. One protocol involves heating adamantane with bromine at 85°C for 6 hours, then increasing to 110°C for another 3 hours, which can achieve yields around 93%.[6][7] Milder conditions may lead to incomplete reactions.
-
Catalyst Activity: While monobromination can proceed without a catalyst, further bromination (e.g., to 1,3-dibromoadamantane) requires a Lewis acid catalyst like AlBr₃ or iron powder.[7][8] Ensure your catalyst is fresh and anhydrous, as moisture can deactivate it.
-
Side Reactions: The presence of an oxidant like nitric acid can shift the reaction towards producing adamantan-1-ol instead of the bromide.[6] Overly harsh conditions or the presence of catalytic impurities can also lead to a mixture of mono- and di-brominated products.[7]
-
Alternative Brominating Agents: If using liquid bromine is problematic due to safety or side reactions, consider alternatives. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a safer solid reagent that can produce 1-bromoadamantane in high yields (around 91%).[6] Another high-yield method uses bromotrichloromethane (BrCCl₃) with a molybdenum catalyst.[6]
Q3: How can I selectively functionalize the bridgehead (C-1) versus the methylene (C-2) positions of the adamantane core?
A3: The adamantane cage has two types of C-H bonds: four tertiary (3°) C-H bonds at the bridgehead positions and twelve secondary (2°) C-H bonds at the methylene bridges. The bridgehead positions are generally more reactive towards electrophilic substitution and radical abstraction due to the stability of the resulting carbocation or radical intermediates.[9]
-
Bridgehead (C-1) Functionalization: Reactions like Friedel-Crafts alkylations, halogenations, and oxidations preferentially occur at the tertiary C-H bonds.[3][9] For example, bromination with Br₂ or oxidation with sulfuric acid typically yields 1-substituted adamantanes.[5][7]
-
Methylene (C-2) Functionalization: Accessing the C-2 position is more challenging and often requires multi-step synthetic routes or specialized reagents.[10] One common strategy involves the rearrangement of protoadamantane precursors. For example, adamantane-1,4-diol can be synthesized via the acid-catalyzed rearrangement of 4-protoadamantanol.[11] Directed C-H functionalization methods, often employing transition metal catalysts and directing groups, are an active area of research for achieving C-2 selectivity.[12]
Q4: My adamantane derivative is non-UV active. How can I monitor the reaction progress using TLC?
A4: Many adamantane derivatives lack a chromophore and are therefore invisible under UV light on a TLC plate.[13] To visualize these compounds, you can use a variety of staining techniques:
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain for compounds that can be oxidized. Prepare a solution of KMnO₄ in aqueous potassium carbonate. After dipping the dried TLC plate, spots will appear as yellow-brown against a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: A versatile stain that reacts with a wide range of functional groups.
-
Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of solid iodine will cause most organic compounds to appear as temporary brown spots.
-
Vanillin Stain: A solution of vanillin in ethanol and sulfuric acid, followed by heating, is effective for visualizing many different compound classes.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Adamantanone Synthesis
-
Potential Cause: Purity of the adamantane starting material is low, leading to side reactions.[5]
-
Solution: Use high-purity adamantane. Perform quality checks on starting materials before synthesis.[5][14]
-
Potential Cause: Reaction temperature is not optimized. Temperatures that are too high can cause decomposition, while temperatures that are too low result in an incomplete reaction.[5]
-
Solution: For sulfuric acid-mediated oxidation, a gradual and controlled temperature increase is often effective (e.g., heating to 70°C and then slowly raising to 80-82°C).[5] Monitor the reaction by TLC or GC until the starting material is consumed.[11]
-
Potential Cause: Inefficient extraction or purification of the final product.
-
Solution: Adamantanone can be effectively isolated from the acidic reaction mixture via steam distillation.[5] Subsequent recrystallization from a solvent like ethanol can further purify the product.[5]
Issue 2: Difficulty in Purifying Nonpolar Adamantane Derivatives
-
Potential Cause: The product and impurities have very similar polarities, making separation by standard column chromatography difficult.
-
Solution 1: Recrystallization: This is a powerful technique for crystalline solids. Experiment with various solvents to find one where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
Solution 2: Sublimation: Adamantane and some of its volatile derivatives can be purified by sublimation, which is highly effective at removing non-volatile impurities.[13] Adamantane itself sublimes slowly even at room temperature.[13][15]
-
Solution 3: Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase like alumina or reverse-phase (C18) silica, which offer different separation selectivities.
Data Presentation: Comparison of Brominating Agents
The choice of brominating agent significantly impacts the synthesis of 1-bromoadamantane. The following table summarizes various common reagents and their typical reaction conditions and yields.
| Brominating Agent | Catalyst/Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
| Elemental Bromine (Br₂) (neat) | None | 85 - 110 | 9 | ~93 | [6] |
| Elemental Bromine (Br₂) with H₂O₂ | Water | < 30 | 1 | 91 - 92.7 | [6][16] |
| 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 - 70 | 24 - 36 | 91 | [6] |
| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromoadamantane using Bromine and H₂O₂
This method provides mild reaction conditions and high conversion rates by regenerating bromine from the HBr byproduct.[16]
-
In a 500 mL four-necked flask equipped with a condenser, add 100g (0.734 mol) of adamantane and 50 mL of water.
-
While stirring in an ice-water bath, maintain the temperature at 5–10 °C and slowly add 234.9g (1.478 mol) of bromine over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
After the bromine addition is complete, continue stirring at a controlled temperature for another 30 minutes.
-
Slowly add 179.7g (2.642 mol) of 50% hydrogen peroxide over 30 minutes, again keeping the temperature below 30 °C.
-
Stir for an additional 30 minutes after the H₂O₂ addition.
-
Cool the mixture to 5–10 °C and quench any unreacted bromine by adding a saturated sodium sulfite solution until the color disappears.
-
Filter the solid product and wash it with water until neutral.
-
Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane. A yield of 92.7% has been reported for this method.[16]
Protocol 2: Synthesis of 1,3-Dibromoadamantane
This protocol uses a Lewis acid catalyst to facilitate the introduction of a second bromine atom at another bridgehead position.[7]
-
In a round-bottom flask, add 7.00 g of iron powder to 280 mL of bromine and stir for 30 minutes at room temperature.
-
Cool the mixture in an ice bath.
-
Add 96.0 g of adamantane in portions over 1 hour with efficient stirring.
-
Allow the mixture to stir for an additional hour at room temperature.
-
Carefully pour the reaction mixture into a beaker containing 1 kg of crushed ice and 550 g of solid sodium sulfite.
-
Triturate (grind) the solid in the ice mixture until the brown color of bromine is gone.
-
Filter the product, wash with 5% HCl, then with water, and dry.
-
Purify the crude product by recrystallization from 2-propanol.[7]
Visualizations
Caption: Troubleshooting workflow for low-yield adamantane reactions.
Caption: Common functionalization pathways for the adamantane core.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective dibromination of adamantane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. How to optimize the synthesis conditions of 2 - adamantanone? - Blog [sinoshiny.com]
- 15. Adamantane - Wikipedia [en.wikipedia.org]
- 16. CN103626628A - Preparation method for 1-adamantane bromide - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance with Adamantane-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: Why are my adamantane-based compounds showing poor solubility in aqueous solutions?
A1: The adamantane cage is highly lipophilic, which often leads to poor aqueous solubility.[1][2] This can hinder biological assays and in vivo studies. To address this, consider the following:
-
Chemical Modification: Introduce hydrophilic functional groups to the adamantane scaffold.
-
Formulation Strategies: Utilize drug delivery systems such as cyclodextrins, liposomes, or polymeric nanoparticles to encapsulate the adamantane compound and improve its solubility and bioavailability.[1][3][4]
-
Prodrug Approach: Synthesize a more soluble prodrug that is metabolized into the active adamantane compound in vivo.[1]
Q2: My adamantane antiviral compound is ineffective against a specific viral strain. What could be the reason?
A2: Resistance to adamantane-based antivirals, particularly in Influenza A viruses, is a well-documented issue.[5][6][7] The primary reason is mutations in the viral M2 proton channel, the target of drugs like amantadine and rimantadine.[5][6][8] Specifically, a serine-to-asparagine substitution at position 31 (S31N) is responsible for over 95% of adamantane resistance in Influenza A.[5][9] To overcome this, you can:
-
Develop Second-Generation Analogs: Synthesize novel adamantane derivatives that can inhibit mutant M2 channels or act on alternative viral targets.[5]
-
Combination Therapy: Use the adamantane compound in conjunction with other antiviral agents that have different mechanisms of action, such as neuraminidase inhibitors.[6]
-
Target Different Viral Processes: Design adamantane hybrids that target both viral entry and replication pathways to reduce the likelihood of resistance.[1]
Q3: I am observing high cytotoxicity of my adamantane-based compound in normal cell lines. How can I improve selectivity?
A3: Achieving selective cytotoxicity against resistant cells while sparing normal cells is a common challenge. Strategies to improve selectivity include:
-
Targeted Drug Delivery: Conjugate the adamantane compound to a targeting moiety (e.g., an antibody or ligand) that specifically recognizes receptors overexpressed on cancer cells.
-
Hybrid Molecules: Create hybrid compounds that combine the adamantane scaffold with other pharmacophores known to have high affinity for targets in resistant cells.[1][10] For example, adamantane-sclareol hybrids have shown selectivity for glioblastoma cells over normal glial cells.[10]
-
Dose Optimization: Carefully determine the therapeutic window by performing dose-response studies on both resistant and normal cell lines to find a concentration that is effective against the target cells with minimal toxicity to normal cells.
Troubleshooting Guides
Problem 1: Low Yield During Synthesis of Adamantane Derivatives
-
Possible Cause: Inefficient reaction conditions or side product formation. The synthesis of adamantane derivatives can be a multi-step process, and optimizing each step is crucial.[11]
-
Suggested Solution:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and identify the formation of intermediates and side products.
-
Catalyst and Reagent Screening: Experiment with different catalysts, solvents, and reaction temperatures to find the optimal conditions for your specific derivatization.
-
Purification Strategy: Employ appropriate purification techniques such as column chromatography or recrystallization to isolate the desired product from unreacted starting materials and byproducts.
-
Problem 2: Inconsistent Results in Multidrug Resistance (MDR) Reversal Assays
-
Possible Cause: Variability in cell culture conditions, inconsistent compound concentration, or issues with the assay protocol.
-
Suggested Solution:
-
Standardize Cell Culture: Maintain consistent cell passage numbers and seeding densities. Ensure the expression level of efflux pumps like P-glycoprotein (P-gp) is stable in your resistant cell line.
-
Verify Compound Stability and Concentration: Confirm the stability of your adamantane compound in the assay medium. Use accurate methods to prepare and verify the final concentration of the compound.
-
Optimize Assay Protocol: Follow a validated protocol for MDR reversal assays, such as the rhodamine 123 efflux assay.[10] Include appropriate positive and negative controls in every experiment.
-
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay to Evaluate P-glycoprotein (P-gp) Inhibition
This protocol is adapted from studies on adamantane-sclareol hybrids.[10]
-
Cell Seeding: Seed P-gp-overexpressing resistant cells (e.g., U87-TxR) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Incubation: Treat the cells with various concentrations of the adamantane-based compound for 1 hour. Include a known P-gp inhibitor (e.g., tariquidar) as a positive control and untreated cells as a negative control.
-
Rhodamine 123 Loading: Add rhodamine 123 (a P-gp substrate) to a final concentration of 5 µM to all wells and incubate for another 90 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Increased intracellular fluorescence in the presence of the adamantane compound indicates inhibition of P-gp-mediated efflux.
Data Presentation
Table 1: Efficacy of Adamantane-Sclareol Hybrids in Overcoming Multidrug Resistance in Glioblastoma Cells
| Compound | IC50 in U87-TxR (Resistant) Cells (µM) | IC50 in U87 (Sensitive) Cells (µM) | Resistance Index (RI) |
| Paclitaxel | 1.5 ± 0.2 | 0.01 ± 0.001 | 150 |
| Compound 2 | 3.5 ± 0.4 | 4.2 ± 0.5 | 0.83 |
| Compound 5 | 2.8 ± 0.3 | 3.1 ± 0.3 | 0.90 |
| Compound 6 | 4.1 ± 0.5 | 5.0 ± 0.6 | 0.82 |
Data synthesized from a study on novel adamantane-sclareol hybrids.[10] A lower Resistance Index (RI) indicates a better ability to overcome resistance.
Table 2: Antimicrobial Activity of Adamantane Derivatives against Resistant Bacteria
| Compound | MIC against MRSA (µg/mL) | MIC against E. coli (µg/mL) |
| A13 | 4 | 32 |
| Vancomycin | 2 | >128 |
| Ciprofloxacin | >128 | 0.25 |
Data from a study on adamantane-containing small-molecule peptidomimetics.[12] MRSA: Methicillin-resistant Staphylococcus aureus.
Visualizations
Caption: Workflow for the development and evaluation of adamantane-based compounds.
Caption: Signaling pathway of adamantane-sclareol hybrids in resistant glioblastoma.
References
- 1. jchr.org [jchr.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Amantadine - Wikipedia [en.wikipedia.org]
- 7. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adamantane resistance in seasonal human influenza A viruses from Calgary, Alberta (January 2007 to August 2008) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005--06 Influenza Season [cdc.gov]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria | CoLab [colab.ws]
Technical Support Center: Adamantane-1-carboxamidine Hydrochloride
Welcome to the technical support center for adamantane-1-carboxamidine hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities often depend on the synthetic route used. If prepared via a Pinner reaction from adamantane-1-carbonitrile, potential impurities include unreacted starting nitrile, the intermediate imidate ester, and the corresponding adamantane-1-carboxylic acid or its ester, formed by hydrolysis. Residual solvents from the reaction or workup are also common.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Due to its salt-like nature, polar protic solvents are generally the best choice. The ideal solvent is one in which the compound is moderately soluble at elevated temperatures and has low solubility at room temperature. Good starting points for solvent screening include ethanol, methanol, isopropanol, or mixtures of these alcohols with a small amount of water to aid dissolution, followed by the addition of an anti-solvent like diethyl ether or acetone to induce precipitation.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This can be due to a high concentration of impurities, a cooling rate that is too rapid, or the use of an inappropriate solvent. To resolve this, try reheating the mixture to redissolve the oil, adding more of the primary solvent to dilute the solution, and then allowing it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also help to induce proper crystallization.[1][2]
Q4: Is column chromatography a suitable method for purifying this compound?
A4: Yes, column chromatography can be used, but it requires specific conditions due to the compound's polar and basic nature. Standard silica gel can lead to significant peak tailing or irreversible adsorption. It is often better to use a modified stationary phase, such as alumina (basic or neutral), or to treat silica gel with a base like triethylamine in the eluent.[3] Reversed-phase chromatography on a C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) can also be an effective technique.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Concentrate the solution by slowly evaporating some solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).[2][4] |
| "Oiling out" or formation of an amorphous solid. | - The solution is too concentrated.- The cooling rate is too fast.- High levels of impurities are present. | - Reheat the solution and add more of the primary solvent.- Allow the solution to cool more slowly in an insulated container.- Consider a preliminary purification step (e.g., an acid-base extraction) to remove major impurities before recrystallization.[1][2] |
| Low yield of recovered crystals. | - Too much solvent was used.- The compound has significant solubility in the cold mother liquor. | - Use the minimum amount of hot solvent necessary for complete dissolution.- After initial cooling, place the flask in a colder environment (e.g., refrigerator) for several hours to maximize precipitation.- Use an anti-solvent to reduce the compound's solubility. |
| Poor crystal quality (e.g., fine powder, needles). | - Crystallization occurred too rapidly due to high supersaturation. | - Reduce the rate of cooling.- Use a solvent system where the compound has slightly higher solubility to encourage slower crystal growth.[4] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant peak tailing on silica gel. | - Strong interaction between the basic amidine group and acidic silanol groups on the silica surface. | - Add a small percentage of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent to neutralize the acidic sites on the silica.[3][5] |
| Compound does not elute from the silica gel column. | - The eluent is not polar enough.- Irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol system).- Switch to a more inert stationary phase like alumina or a bonded-phase silica. |
| Poor separation from polar impurities. | - Inappropriate solvent system. | - Optimize the eluent system by screening different solvent mixtures.- Consider using a different chromatography technique, such as reversed-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Diethyl Ether
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, the process can be aided by further cooling in an ice bath.
-
Inducing Precipitation: If crystallization is slow, slowly add diethyl ether (an anti-solvent) dropwise with swirling until a slight turbidity persists.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography on a Triethylamine-Treated Silica Gel Column
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Add 1% triethylamine to the eluent mixture. Pack the column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent system containing 1% triethylamine (e.g., dichloromethane). Gradually increase the polarity by adding methanol (e.g., a gradient from 0% to 10% methanol in dichloromethane, with 1% triethylamine maintained throughout).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Validation & Comparative
Adamantane-1-carboxamidine Hydrochloride: A Comparative Analysis of its Antiviral Potential
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing pursuit of novel antiviral therapeutics, adamantane derivatives have historically held a significant position, particularly in the fight against influenza A. This report provides a comprehensive comparison of Adamantane-1-carboxamidine hydrochloride and other adamantane-based compounds against established antiviral agents, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antiviral drug discovery.
Executive Summary
This compound has emerged as a compound of interest with potential antiviral properties, particularly against SARS-CoV-2.[1] While direct comparative studies on its efficacy are still limited, analysis of related adamantane derivatives provides valuable insights into its potential mechanism of action and antiviral spectrum. This guide synthesizes available data on adamantane compounds and contrasts them with other classes of antiviral agents targeting influenza and coronaviruses.
Introduction to Adamantane Antivirals
The adamantane family of antivirals, which includes amantadine and rimantadine, has been a cornerstone in the management of influenza A for decades.[2] Their primary mechanism of action involves the inhibition of the M2 proton channel of the influenza A virus, a critical step in the viral uncoating process within the host cell.[3][4][5][6][7] By blocking this channel, these drugs prevent the release of viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication.[3] However, the emergence of resistant strains has necessitated the development of new derivatives and alternative therapeutic strategies.[2]
Comparative Antiviral Activity
Quantitative data on the antiviral efficacy of various compounds are crucial for comparative analysis. The following tables summarize the in vitro activity of selected adamantane derivatives and other antiviral agents against influenza A virus and SARS-CoV-2. Efficacy is typically reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of a drug that inhibits 50% of viral replication or activity. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50 or IC50, is a measure of the drug's therapeutic window.
Table 1: In Vitro Antiviral Activity against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | A/Hong Kong/68 (H3N2) | MDCK | >30 | >100 | - | [2] |
| Rimantadine | A/Hong Kong/68 (H3N2) | MDCK | >30 | >100 | - | [2] |
| Glycyl-rimantadine (4b) | A/Hong Kong/68 (H3N2) | MDCK | 0.11 | >100 | >909 | [2] |
| Oseltamivir | Influenza A | Various | 0.002 - 0.03 | >100 | >3333 | [8] |
Table 2: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Virus Strain/Variant | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Adamantane-1-carboxamidine HCl | SARS-CoV-2 | Cell Cultures | Data Not Available | Data Not Available | Data Not Available | [1] |
| Amantadine | SARS-CoV-2 (Original) | Vero E6 | 83 - 119 | >300 | >2.5 | [9] |
| Amantadine | SARS-CoV-2 (Omicron) | Vero E6 T/A | 106 | Data Not Available | Data Not Available | [10] |
| Rimantadine | SARS-CoV-2 (Original) | Vero E6 | 36 | Data Not Available | Data Not Available | [10] |
| Rimantadine | SARS-CoV-2 (Omicron) | Vero E6 T/A | 17.8 | Data Not Available | Data Not Available | [10] |
| Aminoadamantane derivative (3F4) | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 | [11][12] |
| Aminoadamantane derivative (3F5) | SARS-CoV-2 | Vero CCL-81 | 0.44 | >1000 | >2272 | [11][12] |
| Remdesivir | SARS-CoV-2 (Original) | Vero E6 | 0.77 | >100 | >129 | [13] |
Mechanism of Action: A Visual Representation
The classical mechanism of adamantane antivirals against influenza A involves the blockade of the M2 proton channel. For SARS-CoV-2, the proposed mechanisms for some adamantane derivatives include inhibition of viral entry by affecting endosomal pH or interacting with viral proteins like the spike protein.[9]
Experimental Protocols
The determination of antiviral activity and cytotoxicity is fundamental to drug discovery. The following are detailed methodologies for two common in vitro assays used to evaluate antiviral compounds.
Cytopathic Effect (CPE) Inhibition Assay
This assay is widely used for the initial screening of antiviral compounds. It measures the ability of a compound to protect cells from the destructive effects of viral infection.[14][15]
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, or Vero E6 for SARS-CoV-2) in 96-well microplates and incubate until a confluent monolayer is formed.[2][16][17]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect them with a predetermined concentration of the virus. After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the test compound.[16][17] Include control wells with virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication until significant CPE is observed in the virus control wells (typically 2-5 days).[15][16]
-
Quantification of CPE: The extent of CPE is quantified by staining the remaining viable cells with a dye such as crystal violet or neutral red.[16][17] The dye is then solubilized, and the absorbance is read using a microplate reader.
-
Data Analysis: The EC50 value is calculated by determining the compound concentration that results in a 50% reduction in CPE compared to the virus control. The CC50 value is determined in parallel on uninfected cells treated with the compound.
Plaque Reduction Assay
This assay is considered a gold standard for quantifying viral infectivity and the neutralizing activity of antiviral compounds.[18][19][20] It measures the reduction in the number of viral plaques formed in the presence of the compound.
Protocol:
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.[16]
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound and mix them with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1-2 hours to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.[16]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.[16][18][20]
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 is the concentration that causes a 50% reduction in the number of plaques.
Discussion and Future Directions
The available data indicate that adamantane derivatives continue to be a promising scaffold for the development of novel antiviral agents. While this compound itself requires further investigation to fully characterize its antiviral profile, the potent activity of other recently developed aminoadamantane derivatives against SARS-CoV-2 suggests that this chemical class holds significant potential.[11][12] The significantly lower IC50 values of these new derivatives compared to amantadine and rimantadine highlight the opportunities for structural modifications to enhance efficacy and overcome resistance.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting in vitro and in vivo studies that directly compare the antiviral activity of this compound with other adamantanes and standard-of-care antiviral drugs.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which this compound and its analogs exert their antiviral effects, particularly against SARS-CoV-2.
-
Broad-Spectrum Activity: Evaluating the efficacy of these compounds against a wider range of respiratory viruses and emerging viral threats.
By systematically exploring the structure-activity relationships and mechanisms of action, the full therapeutic potential of this compound and related compounds can be realized, contributing to the arsenal of antiviral drugs available to combat current and future viral pandemics.
References
- 1. Buy this compound | 50417-14-6 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Amantadine - Wikipedia [en.wikipedia.org]
- 4. A team of the UB describes the action mechanism of a drug which inhibits influenza A virus - Current events - University of Barcelona [web.ub.edu]
- 5. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ode to Oseltamivir and Amantadine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pblassaysci.com [pblassaysci.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Validating the Target of Adamantane-1-carboxamidine hydrochloride: A Comparative Analysis
For Immediate Release
[City, State] – December 27, 2025 – In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological target is a critical step toward understanding its therapeutic potential and mechanism of action. This guide provides a comparative analysis of Adamantane-1-carboxamidine hydrochloride, a compound with a unique polycyclic adamantane structure, focusing on the available data to elucidate its primary biological target. While research suggests broad antiviral and anti-cancer properties, a definitive, validated primary target for this specific molecule remains an area of active investigation.
Unraveling the Biological Activity of Adamantane Derivatives
The adamantane scaffold is a recurring motif in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1] Its rigid, lipophilic nature provides a unique three-dimensional framework that can be strategically functionalized to interact with specific biological targets.[1] Adamantane derivatives have been successfully developed as antagonists of the N-methyl-D-aspartate (NMDA) receptor, inhibitors of the influenza A M2 proton channel, and modulators of dipeptidyl peptidase-4 (DPP-4).
Potential Targets and Biological Activities of this compound
Preliminary studies and the broader context of adamantane pharmacology suggest several potential avenues for the biological activity of this compound.
Antiviral Potential
Limited research has pointed to the potential of this compound as an antiviral agent. Notably, one study identified it as a possible inhibitor of SARS-CoV-2 replication in cell-based assays, although this finding requires further in-depth validation.[2] The established antiviral activity of other aminoadamantane derivatives, such as amantadine and rimantadine against influenza A virus, lends credence to this line of inquiry.[3] The mechanism of these established drugs involves the blockade of the M2 proton channel, a key component in the viral replication cycle.
Anticancer Activity
The adamantane core is also present in compounds investigated for their anti-cancer properties.[4] Studies on other adamantane derivatives have demonstrated growth inhibition in various cancer cell lines, including colon, central nervous system, and breast cancer.[5] For instance, certain 1-(2-aryl-2-adamantyl)piperazine derivatives have shown selective efficacy against melanoma cells.[4] While direct evidence for this compound is limited, its structural similarity to other cytotoxic adamantane compounds makes this a plausible area for its therapeutic application.
Enzyme Inhibition
The carboxamidine functional group present in this compound suggests potential interactions with enzymes, particularly those that recognize arginine or other guanidinium-containing substrates. Furthermore, the adamantane moiety is a known pharmacophore in the development of inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid metabolism.[6][7][8] However, specific enzymatic inhibition data for this compound is not yet available in the public domain.
Comparative Landscape
To provide a context for the potential activity of this compound, the following tables summarize the performance of other well-characterized adamantane derivatives against their validated targets.
| Compound | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Selectivity | Reference |
| Amantadine | Influenza A M2 Proton Channel | Plaque Reduction Assay | Micromolar range | Selective for Influenza A | [9] |
| Memantine | NMDA Receptor | Electrophysiology | Low micromolar | Uncompetitive antagonist | [1] |
| Saxagliptin | DPP-4 | Enzyme Inhibition Assay | Nanomolar range | Highly selective | [1] |
| BIA 10-2474 | Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition Assay | Low nanomolar | Selective for FAAH | N/A |
Experimental Protocols
The validation of a specific biological target for this compound would necessitate a series of well-defined experiments. Below are generalized protocols for key assays that would be instrumental in this process.
Target Binding Assay (e.g., Radioligand Binding Assay)
-
Objective: To determine the binding affinity of this compound to a putative receptor or enzyme.
-
Methodology:
-
Prepare cell membranes or purified protein expressing the target of interest.
-
Incubate the membranes/protein with a radiolabeled ligand known to bind to the target.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
After incubation, separate bound from unbound radioligand using filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the inhibitory concentration (IC₅₀) and binding affinity (Ki) from the competition curve.
-
Enzyme Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on the activity of a specific enzyme.
-
Methodology:
-
Prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary co-factors in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction and monitor the formation of the product over time using a spectrophotometer, fluorometer, or luminometer.
-
Determine the initial reaction rates at each inhibitor concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Functional Assay
-
Objective: To evaluate the functional effect of this compound on a cellular pathway mediated by the putative target.
-
Methodology:
-
Culture cells that endogenously or recombinantly express the target of interest.
-
Treat the cells with different concentrations of this compound.
-
Stimulate the cells with an appropriate agonist to activate the signaling pathway.
-
Measure a downstream signaling event, such as changes in intracellular calcium, cyclic AMP (cAMP) levels, or reporter gene expression.
-
Determine the EC₅₀ or IC₅₀ of this compound based on the dose-response curve.
-
Signaling Pathway and Workflow Diagrams
To visualize the potential mechanisms and the experimental workflow for target validation, the following diagrams are provided.
Caption: Experimental workflow for target identification and validation.
Caption: A generalized signaling pathway for an adamantane derivative.
Conclusion
While this compound presents an intriguing scaffold for drug development with potential applications in virology and oncology, the definitive validation of its primary biological target is a necessary next step. The current body of public-domain research does not yet provide a conclusive answer. Future investigations employing rigorous biochemical and cellular assays will be crucial to unlock the full therapeutic potential of this compound and to enable the development of a comprehensive comparative guide against established alternatives. Researchers are encouraged to pursue target identification studies to clarify the mechanism of action of this compound.
References
- 1. connectsci.au [connectsci.au]
- 2. Buy this compound | 50417-14-6 [smolecule.com]
- 3. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Adamantane Advantage: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The rigid, lipophilic cage structure of adamantane has made it a privileged scaffold in medicinal chemistry, leading to the development of drugs targeting a wide range of diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of adamantane derivatives in three key therapeutic areas: antiviral, neurological, and anti-diabetic applications. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for researchers in drug discovery and development.
Antiviral Activity: Targeting Viral Ion Channels and Replication
Adamantane derivatives, most notably amantadine and rimantadine, were among the first antiviral drugs developed for the treatment of influenza A. Their mechanism of action primarily involves the inhibition of the M2 proton ion channel, a crucial component in the viral uncoating process. However, the emergence of resistant strains has driven the development of new adamantane analogs with improved potency and broader activity.
Comparative Antiviral Potency
The antiviral efficacy of adamantane compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of viral replication. The selectivity of the antiviral effect is assessed by the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50. A higher SI value indicates a more favorable therapeutic window.
| Compound | Virus Strain | IC50 | CC50 | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A/H3N2 | ~1.0 - 5.0 µM | >100 µM | >20 - 100 | [1] |
| Rimantadine | Influenza A/H3N2 | ~0.4 - 2.0 µM | >100 µM | >50 - 250 | [1] |
| Gly-Thz-rimantadine | Influenza A/Hongkong/68 | 0.11 µg/mL | 50 µg/mL | 455 | [2] |
| (R)-Enol ester 10 | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (Rimantadine-resistant) | 7.7 µM | >40 µM | >5.2 | [3] |
| (S)-Enol ester 10 | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (Rimantadine-resistant) | 7.7 µM | >40 µM | >5.2 | [3] |
| Amantadine Derivative 4A | Human Coronavirus 229E (HCoV-229E) | 641.65 µg/mL | >800 µg/mL | 1.25 | [4] |
Key SAR Insights for Antiviral Activity:
-
α-Methyl Substitution: The addition of a methyl group to the amino group of amantadine to form rimantadine generally increases antiviral potency.[5]
-
Amino Group Modification: N-alkylation of the amino group can be tolerated, but N-acylation often leads to decreased activity, with the exception of certain glycyl derivatives.[5] Replacement of the amino group with hydroxyl, sulfhydryl, cyano, or halogen groups results in inactive compounds.[5]
-
Stereochemistry: For some chiral adamantane derivatives, the stereochemistry can significantly impact antiviral activity, with (R)-isomers showing greater potency in certain cases.[3]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole, can lead to highly potent analogs like Gly-Thz-rimantadine, which demonstrates a remarkable selectivity index.[2]
-
Broadening Spectrum: Novel adamantane derivatives are being investigated for activity against other viruses, including coronaviruses and orthopoxviruses, by targeting different viral proteins like the p37 major envelope protein.[4][6]
Experimental Protocols
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock (e.g., Influenza A/H3N2)
-
Test compound (adamantane derivative)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.[7]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.[8]
-
Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus dilutions in the presence of varying concentrations of the test compound. A no-compound control is included.[9]
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[9]
-
Overlay: Remove the virus inoculum and overlay the cell monolayer with a medium containing agarose or Avicel to restrict the spread of the virus to adjacent cells.[7][8]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.[9]
-
Staining: Fix the cells with a formalin solution and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.[10]
-
Quantification: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling | MDPI [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. Influenza virus plaque assay [protocols.io]
- 9. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
In Vivo Validation of Adamantane-1-carboxamidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adamantane-1-carboxamidine hydrochloride (ACH), a compound of interest for its potential therapeutic activities, against established adamantane derivatives: Amantadine, Rimantadine, and Memantine. Due to the limited publicly available in vivo data for ACH, this document focuses on a detailed comparison with these well-characterized alternatives, offering a framework for designing and evaluating future in vivo studies for this promising molecule. The provided experimental data and protocols for the comparator compounds serve as a valuable resource for assessing the potential of this compound.
Comparative In Vitro and In Vivo Performance Data
The following tables summarize quantitative data from preclinical studies on established adamantane derivatives, providing a benchmark for evaluating the potential efficacy of this compound.
Table 1: In Vitro Antiviral Activity of Adamantane Derivatives against SARS-CoV-2
| Compound | Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| Amantadine | Vero E6 | 180 | >1000 | [1] |
| Vero E6 T/A | 106 | Not Reported | [1] | |
| Rimantadine | Vero E6 | 31 | >1000 | [1] |
| Vero E6 T/A | 17.8 | Not Reported | [1] | |
| Aminoadamantane Derivative (3F4) | Vero CCL-81 | 0.32 | >1000 | [2] |
| Aminoadamantane Derivative (3F5) | Vero CCL-81 | 0.44 | >1000 | [2] |
| Aminoadamantane Derivative (3E10) | Vero CCL-81 | 1.28 | >1000 | [2] |
Note: While specific in vitro data for this compound against SARS-CoV-2 is not yet published, the high potency of other aminoadamantane derivatives suggests its potential as an antiviral agent.
Table 2: In Vivo Antiviral Efficacy of Amantadine and Rimantadine in Mouse Models of Influenza A
| Compound | Animal Model | Virus Strain | Dosage | Route of Administration | Key Efficacy Endpoint | Reference |
| Amantadine | BALB/c mice | Influenza A/H5N1 (amantadine-sensitive) | 15 or 30 mg/kg/day | Oral gavage | 60-90% survival with combination therapy | |
| Rimantadine | BALB/c mice | Influenza A/Port Chalmers/H3N2 | 6 mg/kg/day | Oral (in drinking water) | Up to 4 log10 reduction in pulmonary virus titer | [3] |
| Rimantadine | BALB/c mice | Influenza A/California/04/2009 (rimantadine-resistant) | 15 and 20 mg/kg/day | Oral | 60-100% protection, significant reduction in lung viral titer | [4] |
Table 3: In Vivo Efficacy of Memantine in Mouse Models of Alzheimer's Disease
| Compound | Animal Model | Duration of Treatment | Dosage | Route of Administration | Key Efficacy Endpoint | Reference |
| Memantine | 5XFAD mice (6-7 months old) | 30 days | 10 mg/kg/day | Intraperitoneal | Reversal of memory impairments | [5] |
| Memantine | 3xTg-AD mice (6, 9, and 15 months old) | 3 months | 20 mg/kg/day | Oral (in drinking water) | Restored cognition, reduced insoluble Aβ levels | [6][7] |
Table 4: Pharmacokinetic Parameters of Comparator Adamantane Derivatives in Rodents
| Compound | Animal Model | Dose | Route of Administration | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| Rimantadine | Mice | 40 mg/kg | Oral | 2,013 | 1.5 | 58.6 | |
| Memantine | Rats | 1 mg/kg | IV | - | 1.9 | - |
Key Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the design and replication of studies for the validation of novel adamantane derivatives like this compound.
In Vivo Antiviral Efficacy in a Mouse Model of Influenza A Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Virus: Mouse-adapted influenza A virus strain (e.g., A/Port Chalmers/H3N2 or a relevant pandemic strain like A/California/04/2009).
-
Drug Administration:
-
Prophylactic regimen: Treatment is initiated 4 hours to 24 hours before viral challenge and continued for 5-7 days post-infection.
-
Therapeutic regimen: Treatment is initiated 24-48 hours after viral challenge.
-
Route of Administration: Oral gavage or ad libitum in drinking water.
-
Dosage: Based on preliminary toxicity studies and in vitro efficacy data. For comparison, Rimantadine has been tested at 15 and 20 mg/kg/day.
-
-
Infection: Mice are anesthetized and intranasally inoculated with a predetermined lethal or sub-lethal dose of the influenza virus.
-
Endpoints:
-
Mortality: Animals are monitored daily for 14-21 days, and survival rates are recorded.
-
Body Weight: Body weight is measured daily as an indicator of morbidity.
-
Viral Titer in Lungs: On select days post-infection, a subset of mice is euthanized, and lungs are harvested to determine viral titers by plaque assay or TCID50.
-
Clinical Signs: Daily observation for signs of illness (e.g., ruffled fur, lethargy).
-
In Vivo Neuroprotective Efficacy in a Mouse Model of Alzheimer's Disease
-
Animal Model: Transgenic mouse models of Alzheimer's disease, such as 5XFAD or 3xTg-AD mice, at an age when pathology is developing or established.
-
Drug Administration:
-
Chronic treatment: The compound is administered daily for a period of 1 to 3 months.
-
Route of Administration: Intraperitoneal injection or oral administration (in drinking water or chow).
-
Dosage: Based on tolerability and desired plasma concentrations. Memantine has been tested at 10-20 mg/kg/day.
-
-
Behavioral Testing (Cognitive Assessment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term spatial working memory.
-
Contextual Fear Conditioning: To assess fear-associated learning and memory.
-
-
Neuropathological Analysis (Post-mortem):
-
Amyloid-beta (Aβ) plaque load: Brain tissue is analyzed by immunohistochemistry or ELISA to quantify the levels of soluble and insoluble Aβ peptides.
-
Tau pathology: Analysis of hyperphosphorylated tau protein levels.
-
Neuronal loss: Quantification of neuronal density in specific brain regions like the hippocampus and cortex.
-
Signaling Pathways and Mechanisms of Action
Influenza A M2 Proton Channel Blockade
Adamantane antivirals like Amantadine and Rimantadine target the M2 ion channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell by allowing protons to enter the virion, which dissociates the viral ribonucleoprotein (vRNP) from the matrix protein (M1). By blocking this channel, the adamantanes prevent viral uncoating and subsequent replication.
Caption: Mechanism of action of adamantane antivirals.
NMDA Receptor Antagonism in Neuroprotection
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In neurodegenerative diseases like Alzheimer's, excessive glutamate can lead to excitotoxicity through overactivation of NMDA receptors, causing a large influx of Ca2+ and subsequent neuronal cell death. Memantine preferentially blocks extrasynaptic NMDA receptors, which are associated with excitotoxicity, while having less of an effect on synaptic receptors involved in normal neurotransmission.
Caption: Memantine's mechanism of neuroprotection.
Proposed Experimental Workflow for In Vivo Validation of this compound
Given the potential antiviral and neuroprotective properties of adamantane derivatives, a logical workflow for the in vivo validation of this compound would involve a tiered approach, starting with safety and tolerability, followed by efficacy studies in relevant animal models.
Caption: Proposed workflow for in vivo validation.
References
- 1. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of rimantadine hydrochloride in the treatment of influenza infection of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Adamantane-1-carboxamidine hydrochloride and its Analogs as Potential SARS-CoV-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adamantane-1-carboxamidine hydrochloride and related adamantane derivatives as potential inhibitors of SARS-CoV-2, the virus responsible for COVID-19. While specific quantitative data for this compound is limited in publicly available literature, this document leverages experimental data from closely related adamantane compounds to provide a valuable benchmark for its potential efficacy. The data presented herein is intended to guide further research and development efforts in the pursuit of novel antiviral therapies.
Adamantane derivatives have a well-established history in antiviral drug discovery, with amantadine and rimantadine previously used against influenza A.[1] Recent studies have explored the potential of this chemical scaffold against SARS-CoV-2, revealing promising inhibitory activity. This guide will focus on the in vitro efficacy of adamantane compounds against SARS-CoV-2, presenting key inhibitory concentrations and the experimental methods used to determine them.
Quantitative Comparison of Adamantane Derivatives Against SARS-CoV-2
The following table summarizes the 50% inhibitory concentration (IC50) values for several adamantane derivatives against SARS-CoV-2, as determined by in vitro cell-based assays. A lower IC50 value indicates greater potency.
| Compound | IC50 (µM) | Cell Line | Virus Strain | Citation |
| Aminoadamantane | 39.71 | Vero CCL-81 | SARS-CoV-2 | [2][3] |
| Derivative 3F4 | 0.32 | Vero CCL-81 | SARS-CoV-2 | [2][3] |
| Derivative 3F5 | 0.44 | Vero CCL-81 | SARS-CoV-2 | [2][3] |
| Derivative 3E10* | 1.28 | Vero CCL-81 | SARS-CoV-2 | [2][3] |
| Amantadine | 120 | ACE2-A549 | icSARS-CoV-2-mNG | [4] |
| Rimantadine | 30 | ACE2-A549 | icSARS-CoV-2-mNG | [4] |
| Tromantadine | 98 | ACE2-A549 | icSARS-CoV-2-mNG | [4] |
*Note: Derivatives 3F4, 3F5, and 3E10 are novel aminoadamantane derivatives as described in the cited research.[2][3]
Experimental Protocols
The inhibitory activity of the adamantane derivatives against SARS-CoV-2 was primarily determined using cell-based viral replication assays. A detailed methodology for a representative assay is provided below.
In Vitro SARS-CoV-2 Inhibition Assay (CPE Reduction Assay)
This protocol outlines a common method to assess the ability of a compound to inhibit SARS-CoV-2-induced cytopathic effect (CPE) in a permissive cell line.
1. Cell Culture and Virus Propagation:
-
Vero E6 or ACE2-expressing A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
SARS-CoV-2 viral stocks are propagated in the selected cell line and the viral titer is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
2. Compound Preparation:
-
Test compounds, including this compound and known inhibitors, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in cell culture medium to achieve the desired final concentrations for the assay.
3. Antiviral Assay:
-
Cells are seeded in 96-well plates and allowed to form a confluent monolayer.
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The prepared compound dilutions are added to the wells, and the plates are incubated for a short period (e.g., 1-2 hours) to allow for compound uptake.
-
Cells are then infected with a known amount of SARS-CoV-2 (e.g., a multiplicity of infection (MOI) of 0.01).
-
The plates are incubated for a period of 48 to 72 hours at 37°C.
4. Quantification of Viral Inhibition:
-
After the incubation period, the extent of virus-induced CPE is visually assessed under a microscope.
-
Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read using a plate reader.
5. Data Analysis:
-
The percentage of inhibition of viral replication is calculated for each compound concentration relative to the virus control (no compound).
-
The IC50 value, the concentration of the compound that inhibits 50% of the viral replication, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for screening antiviral compounds and the proposed mechanism of action for some adamantane derivatives against SARS-CoV-2.
Caption: Workflow for antiviral drug discovery and development.
Caption: Putative mechanisms of action for adamantane derivatives against SARS-CoV-2.
Conclusion
The data presented in this guide highlight the potential of the adamantane scaffold in the development of novel anti-SARS-CoV-2 agents. While this compound itself requires further direct experimental evaluation, the potent activity of its close analogs, particularly the novel aminoadamantane derivatives, provides a strong rationale for its inclusion in future screening and optimization programs. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The continued exploration of adamantane derivatives could lead to the discovery of effective and much-needed therapies for COVID-19.
References
Head-to-Head Comparison of Adamantane-Based Drugs: A Guide for Researchers
A comprehensive analysis of Amantadine, Rimantadine, and Memantine, focusing on their comparative efficacy, safety, pharmacokinetics, and underlying mechanisms of action. This guide provides supporting experimental data and detailed methodologies for key experiments to inform drug development and research professionals.
The adamantane scaffold, a rigid tripartite cage-like hydrocarbon, has proven to be a remarkably versatile pharmacophore, giving rise to a class of drugs with diverse therapeutic applications. This guide provides a head-to-head comparison of three prominent adamantane-based drugs: the antiviral agents amantadine and rimantadine, and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine. While initially developed for different indications, their overlapping mechanisms and clinical applications, particularly in neurology, necessitate a detailed comparative analysis.
Comparative Efficacy
The clinical utility of amantadine, rimantadine, and memantine has been evaluated in various contexts, primarily in the prevention and treatment of influenza A and in the management of neurodegenerative disorders.
Antiviral Efficacy: Amantadine vs. Rimantadine for Influenza A
Both amantadine and rimantadine have historically been used for the prophylaxis and treatment of influenza A virus infections. Their efficacy has been established in numerous clinical trials, with both drugs demonstrating a comparable ability to reduce the duration of fever and other symptoms.[1] However, the emergence of widespread resistance has significantly limited their current clinical use for this indication.
A double-blind, placebo-controlled study found that for the prophylaxis of influenza A, amantadine and rimantadine had high efficacy rates of 91% and 85%, respectively, compared to placebo.[2] In a meta-analysis of prevention trials, amantadine was found to prevent 63% of serologically confirmed influenza A cases.[3] For treatment, both drugs have been shown to reduce the duration of fever by approximately one day.[1][4]
| Efficacy Endpoint | Amantadine | Rimantadine | Placebo | Citation |
| Prophylaxis of Laboratory-Documented Influenza A | 2% incidence | 3% incidence | 21% incidence | [2] |
| Prevention of Serologically Confirmed Influenza A | 61% reduction in cases | Not statistically significant in all studies | - | [2] |
| Reduction in Duration of Fever | ~1 day | ~1 day | - | [1][4] |
Neurological Efficacy: Amantadine vs. Memantine in Parkinson's Disease
Both amantadine and memantine exhibit activity at the NMDA receptor and have been investigated in the context of Parkinson's disease (PD). Amantadine is approved for the treatment of PD, where it can improve motor symptoms.[5] Memantine, while approved for Alzheimer's disease, has been studied in PD and may offer benefits for both motor and cognitive symptoms.[5][6]
In a double-blind, crossover, randomized study comparing memantine to placebo in PD patients, a significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) motor score was observed in both "off" and "on" states with memantine treatment.[7] Another study in patients with PD and dementia showed that memantine was well-tolerated and may be needed to maintain global functioning over time.[5] A direct comparison trial highlighted that while both drugs were effective in reducing Parkinson's disease symptoms, patients taking memantine experienced fewer side effects such as hallucinations or confusion.[8]
| Efficacy Endpoint | Amantadine | Memantine | Citation |
| Improvement in UPDRS Motor Score in PD | Established efficacy | Significant improvement observed | [7] |
| Effect on Drug-Induced Dyskinesia in PD | Can relieve symptoms | No significant effect observed in some studies | [7] |
| Cognitive Function in PD with Dementia | Modest impact, can cause confusion | May improve global clinical status and behavioral symptoms | [6][8] |
Safety and Tolerability
A key differentiator between these adamantane derivatives lies in their side-effect profiles.
Amantadine vs. Rimantadine
Comparative trials have consistently shown that rimantadine is better tolerated than amantadine, primarily due to a lower incidence of central nervous system (CNS) side effects.[1][9] In one study, 13% of participants taking amantadine withdrew due to CNS side effects, compared to 6% for rimantadine and 4% for placebo.[2] Both drugs can cause gastrointestinal side effects.[1]
| Adverse Effect Profile | Amantadine | Rimantadine | Citation |
| Central Nervous System (CNS) Side Effects | More frequent (e.g., nervousness, lightheadedness, insomnia) | Less frequent | [1][2][9] |
| Gastrointestinal Side Effects | Similar incidence | Similar incidence | [1] |
| Study Withdrawals due to Adverse Events | Significantly more common than with rimantadine | Less common | [1][2] |
Amantadine vs. Memantine
In the context of neurodegenerative diseases, memantine is generally considered to have a more favorable side-effect profile than amantadine.[8] Amantadine's dopaminergic and broader neurological effects can lead to side effects such as confusion and hallucinations, which may be less frequent or severe with memantine.[8]
| Adverse Effect Profile | Amantadine | Memantine | Citation |
| Hallucinations and Confusion | More common | Less common | [8] |
| Overall Tolerability in PD | Generally well-tolerated but with notable CNS effects | Generally well-tolerated | [5][8] |
Pharmacokinetic Properties
The pharmacokinetic profiles of amantadine, rimantadine, and memantine reveal significant differences in their absorption, metabolism, and excretion, which influence their dosing and potential for drug interactions.
| Pharmacokinetic Parameter | Amantadine | Rimantadine | Memantine | Citation(s) |
| Bioavailability | ~90% | Well absorbed | ~100% | [10][11] |
| Time to Peak Plasma Concentration (Tmax) | 3-8 hours | 3-8 hours | 3-8 hours | [10][11] |
| Plasma Protein Binding | ~67% | ~40% | ~45% | [10][11] |
| Metabolism | Minimal | Extensively metabolized (hydroxylation, glucuronidation) | Minimal hepatic metabolism | [10][11] |
| Elimination Half-life | ~17 hours | ~37 hours | ~60-80 hours | [10][11] |
| Primary Route of Excretion | Renal (largely unchanged) | Renal (as metabolites and unchanged drug) | Renal (largely unchanged) | [10][11] |
Mechanisms of Action
The therapeutic effects of these adamantane derivatives stem from their distinct interactions with viral and neuronal targets.
Antiviral Mechanism: M2 Proton Channel Inhibition
Amantadine and rimantadine inhibit the replication of the influenza A virus by blocking the M2 proton channel.[12] This channel is essential for the uncoating of the virus within the host cell's endosomes. By blocking this channel, the drugs prevent the acidification of the viral interior, which is a necessary step for the release of the viral ribonucleoprotein (RNP) into the cytoplasm.
Caption: Inhibition of Influenza A uncoating by Amantadine and Rimantadine.
Neuromodulatory Mechanisms: NMDA Receptor Antagonism and Dopaminergic Effects
Memantine is a non-competitive, low-to-moderate affinity antagonist of the NMDA receptor.[10] It blocks the receptor's ion channel when it is open, particularly under conditions of excessive glutamate stimulation, which is thought to contribute to neurotoxicity in conditions like Alzheimer's disease.[10] Amantadine also acts as an NMDA receptor antagonist, although with lower affinity than memantine.[13]
Additionally, amantadine has a complex mechanism of action in Parkinson's disease that includes enhancing dopamine release, inhibiting dopamine reuptake, and stimulating dopamine receptors.[13][14]
Caption: NMDA receptor antagonism by Memantine and Amantadine.
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This assay is a standard method to quantify the ability of a compound to inhibit viral replication.[15]
Objective: To determine the concentration of an adamantane-based drug required to reduce the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) are prepared in multi-well plates.[16]
-
Virus Inoculation: Cells are infected with a known titer of influenza A virus.
-
Drug Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of the test compound (amantadine or rimantadine).[17]
-
Incubation: Plates are incubated for a period sufficient for viral plaques (areas of cell death) to form.[17]
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet), allowing for the visualization and counting of plaques.[16]
-
Data Analysis: The number of plaques in treated wells is compared to untreated control wells to calculate the percent inhibition and determine the IC50 value.[15]
Caption: Workflow of the Plaque Reduction Assay.
Electrophysiological Recording of NMDA Receptor Antagonism
Whole-cell patch-clamp electrophysiology is used to measure the inhibitory effect of memantine and amantadine on NMDA receptor-mediated currents.[18]
Objective: To characterize the kinetics and potency of NMDA receptor channel blockade by adamantane derivatives.
Methodology:
-
Cell Preparation: Neurons or cell lines expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) are used.[19]
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and recording of ion channel currents.[20]
-
Agonist and Antagonist Application: The NMDA receptor is activated by applying glutamate and a co-agonist (e.g., glycine). The adamantane antagonist is then co-applied to measure its effect on the induced current.[18]
-
Data Acquisition and Analysis: The changes in current amplitude and kinetics in the presence of the antagonist are recorded and analyzed to determine parameters such as IC50 and the mechanism of blockade (e.g., open-channel block).[21]
In Vivo Microdialysis for Dopamine Release
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insight into the dopaminergic effects of amantadine.[14][22]
Objective: To quantify the effect of amantadine administration on dopamine concentrations in specific brain regions (e.g., the striatum).
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.[23]
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF), and the dialysate, containing extracellular molecules that have diffused across the probe's membrane, is collected at regular intervals.[22]
-
Drug Administration: Amantadine is administered systemically (e.g., via intraperitoneal injection) or locally through the probe (reverse dialysis).[13]
-
Neurochemical Analysis: The concentration of dopamine in the collected dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[23]
-
Data Analysis: Dopamine levels post-drug administration are compared to baseline levels to determine the effect of the drug on dopamine release and reuptake.[14]
Conclusion
Amantadine, rimantadine, and memantine, all stemming from the unique adamantane scaffold, exhibit distinct pharmacological profiles that dictate their clinical applications. While amantadine and rimantadine share an antiviral mechanism against influenza A, rimantadine offers a superior safety profile with fewer CNS side effects. In the realm of neurodegenerative disorders, both amantadine and memantine modulate glutamatergic pathways, but memantine's more selective NMDA receptor antagonism and better tolerability make it a valuable option, particularly in patients with cognitive impairment. The dopaminergic activity of amantadine provides a unique therapeutic niche in Parkinson's disease. A thorough understanding of their comparative efficacy, safety, and pharmacokinetics, supported by robust experimental data, is crucial for the continued development and optimized clinical use of this important class of drugs.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebm.bmj.com [ebm.bmj.com]
- 5. Randomized controlled trial of memantine in dementia associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cogstate.com [cogstate.com]
- 7. Amantadine and rimantadine for influenza A in children and the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine for the patients with mild cognitive impairment in Parkinson's disease: a pharmacological fMRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]
- 16. benchchem.com [benchchem.com]
- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Adamantane-1-carboxamidine hydrochloride: A Step-by-Step Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Adamantane-1-carboxamidine hydrochloride, a compound utilized in various research applications, requires careful handling and disposal due to its potential hazards. This guide provides a detailed, step-by-step procedure for its safe disposal, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. |
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Adamantane-1-carboxamidine Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Adamantane-1-carboxamidine hydrochloride (CAS Number: 50417-14-6). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Rigorous adherence to PPE protocols is mandatory to mitigate exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and potential splashes, which can cause serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat or other protective clothing. | To prevent contamination of personal clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust, which may cause respiratory irritation.[1] |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
III. Experimental Protocol: A Representative Synthetic Application
While specific experimental protocols will vary, the following provides a generalized procedure for a reaction involving this compound, illustrating key handling steps in a practical context. This example is for informational purposes only and should be adapted and optimized for your specific research needs.
Objective: Synthesis of an N-substituted adamantane derivative.
Materials:
-
This compound
-
An appropriate acylating agent (e.g., an acid chloride or anhydride)
-
A suitable aprotic solvent (e.g., dichloromethane, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Preparation: In a well-ventilated fume hood, set up a clean, dry reaction vessel with a magnetic stirrer.
-
Reagent Addition:
-
Suspend this compound in the chosen aprotic solvent.
-
Add the non-nucleophilic base to the suspension to neutralize the hydrochloride and free the amine.
-
Slowly add the acylating agent to the reaction mixture. The reaction may be exothermic; cooling with an ice bath may be necessary.
-
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture, for example, by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Characterization: Characterize the final product using appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry).
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Expired Chemical | Dispose of contents and container to an approved waste disposal plant.[1] Do not dispose of down the drain. |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Collect in a designated, sealed waste container labeled as hazardous chemical waste. Dispose of through your institution's hazardous waste management program. |
| Contaminated Solvents and Reaction Mixtures | Collect in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvents used. Dispose of through your institution's hazardous waste management program. |
Important Considerations:
-
Always consult your institution's specific waste disposal protocols and local regulations.
-
Never mix incompatible waste streams.
-
Ensure all waste containers are clearly and accurately labeled with the contents.
By adhering to these safety protocols and operational plans, you can minimize risks and ensure the safe and effective use of this compound in your research endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
